p-Tolylhydrazine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-2-4-7(9-8)5-3-6;/h2-5,9H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHWNJGOHUYVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
539-44-6 (Parent) | |
| Record name | p-Tolylhydrazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, (4-methylphenyl)-, hyrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035467653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90883521 | |
| Record name | Hydrazine, (4-methylphenyl)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637-60-5, 35467-65-3 | |
| Record name | 4-Methylphenylhydrazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Tolylhydrazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, (4-methylphenyl)-, hyrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035467653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tolylhydrazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, (4-methylphenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, (4-methylphenyl)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tolylhydrazinium(1+) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
p-Tolylhydrazine Hydrochloride: A Technical Guide for Researchers
This technical guide provides an in-depth overview of p-Tolylhydrazine hydrochloride, a key reagent in synthetic chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals in drug development, presenting its chemical properties, safety and handling protocols, and significant applications.
General Information
This compound, also known as 4-Methylphenylhydrazine hydrochloride, is an aromatic hydrazine (B178648) salt.[1] It serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and dye industries.[2] Its utility is most notably demonstrated in the Fischer indole (B1671886) synthesis, a fundamental reaction for creating the indole ring system present in many biologically active molecules.
| Identifier | Value |
| CAS Number | 637-60-5[1][2][3][4][5] |
| EC Number | 211-295-2[4] |
| IUPAC Name | (4-methylphenyl)hydrazine;hydrochloride[5] |
| Synonyms | 4-Methylphenylhydrazine hydrochloride, 1-(4-Methylphenyl)hydrazine hydrochloride[6] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It is typically a white to beige or light orange crystalline powder.[6][7] It is soluble in water and methanol.[2]
| Property | Value |
| Molecular Formula | C₇H₁₁ClN₂[1][2][3] |
| Molecular Weight | 158.63 g/mol [1][3][4] |
| Melting Point | >200 °C (decomposes)[2][4] / 241 °C[6] |
| Appearance | White to pale brown powder[7] |
| Solubility | Soluble in water and methanol |
| InChI Key | HMHWNJGOHUYVMD-UHFFFAOYSA-N[7] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification
The compound is toxic if swallowed, inhaled, or absorbed through the skin.[4] It is also known to cause skin and serious eye irritation.[8] Furthermore, it is suspected of causing cancer.[4][6]
GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H350 (May cause cancer), H410 (Very toxic to aquatic life with long-lasting effects).[4][8]
Recommended Handling Protocols
When working with this compound, the following precautions should be observed:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[2][8]
-
Handling: Avoid dust formation. Do not breathe dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.[6]
-
Storage: Store locked up in a dry, cool, and well-ventilated place.[6] The container should be kept tightly closed and stored under an inert gas, as the compound is sensitive to light, air, and moisture.[1]
Applications in Research and Development
This compound is a versatile reagent with several key applications, particularly in the synthesis of pharmaceuticals.
-
Pharmaceutical Intermediates: It is a fundamental building block for synthesizing various heterocyclic compounds. Its most prominent use is in the Fischer indole synthesis, which is a cornerstone for the development of numerous drug candidates containing the indole scaffold.
-
Anticancer Drug Research: The hydrazine moiety is a feature in some anticancer agents. Consequently, this compound and its derivatives are utilized in the research and development of novel anticancer drugs.[7][9]
-
Dye Synthesis: It serves as an intermediate in the manufacturing of various dyes.[2]
Experimental Protocols & Workflows
While specific experimental conditions can vary, the following sections outline a generalized workflow for the synthesis of this compound and its subsequent use in the Fischer indole synthesis.
Generalized Synthesis of this compound
The synthesis of aryl hydrazines like this compound typically involves the diazotization of the corresponding aniline (B41778) (p-toluidine), followed by reduction of the resulting diazonium salt.
References
- 1. chemscene.com [chemscene.com]
- 2. P-Tolyl hydrazine hydrochloride [chembk.com]
- 3. scbt.com [scbt.com]
- 4. p-Tolylhydrazine 98 637-60-5 [sigmaaldrich.com]
- 5. pschemicals.com [pschemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 4-Methyl Phenylhydrazine HCL Manufacturer - CAS 637-60-5 [elampharma.com]
An In-depth Technical Guide to the Synthesis and Mechanism of p-Tolylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and chemical properties of p-tolylhydrazine hydrochloride, a key intermediate in various organic syntheses, most notably the Fischer indole (B1671886) synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and fine chemical manufacturing.
Introduction
This compound (CAS No: 637-60-5), also known as 4-methylphenylhydrazine (B1211910) hydrochloride, is a stable salt of p-tolylhydrazine.[1][2] Its primary significance in chemical sciences lies in its role as a crucial building block for the synthesis of nitrogen-containing heterocyclic compounds.[1] It is extensively used in the pharmaceutical and agrochemical industries, particularly for the preparation of indole derivatives, which are core structures in many biologically active molecules.[3][4]
Synthesis of this compound
The most common and established method for the synthesis of this compound involves a two-step process starting from p-toluidine (B81030):
-
Diazotization: p-Toluidine is converted to its corresponding diazonium salt, p-tolyldiazonium chloride, by treatment with nitrous acid (HNO₂) at low temperatures. Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).
-
Reduction: The resulting diazonium salt is then reduced to this compound. A common reducing agent for this transformation is stannous chloride (SnCl₂) in the presence of hydrochloric acid.
Reaction Mechanism
Step 1: Diazotization of p-Toluidine
The diazotization of a primary aromatic amine like p-toluidine proceeds through the following mechanistic steps:
-
Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of p-toluidine attacks the nitrosonium ion.
-
Deprotonation and Tautomerization: The resulting intermediate undergoes deprotonation to form an N-nitrosamine. This is followed by a series of proton transfers (tautomerization) to generate a diazohydroxide.
-
Formation of the Diazonium Ion: The diazohydroxide is then protonated, and subsequent elimination of a water molecule yields the stable p-tolyldiazonium ion.
Step 2: Reduction of p-Tolyldiazonium Chloride
The reduction of the diazonium salt to the corresponding hydrazine (B178648) derivative can be achieved using various reducing agents. The mechanism with stannous chloride (tin(II) chloride) is believed to involve the following:
-
Electron Transfer: Stannous chloride acts as a reducing agent by donating electrons to the diazonium salt.
-
Protonation: The resulting intermediate is then protonated by the acidic medium (hydrochloric acid) to form p-tolylhydrazine.
-
Salt Formation: In the presence of excess hydrochloric acid, the basic p-tolylhydrazine is protonated to form the stable this compound salt, which often precipitates from the reaction mixture.
Experimental Protocols
While specific experimental details can vary, the following provides a general yet detailed methodology for the synthesis of this compound based on established procedures.
Materials and Reagents
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride dihydrate (SnCl₂·2H₂O)
-
Distilled Water
-
Ice
Experimental Procedure
Part A: Diazotization of p-Toluidine
-
In a flask equipped with a mechanical stirrer, dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred p-toluidine hydrochloride suspension. The temperature must be maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at the same temperature to ensure the completion of the diazotization reaction. The resulting solution contains p-tolyldiazonium chloride.
Part B: Reduction of p-Tolyldiazonium Chloride
-
In a separate beaker, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the stannous chloride solution. The temperature should be maintained below 10 °C during this addition.
-
A precipitate of this compound will form. After the addition is complete, allow the mixture to stand in the ice bath for about 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold hydrochloric acid, followed by a small amount of cold ethanol (B145695) or diethyl ether to remove any soluble impurities.
-
Dry the product in a desiccator over a suitable drying agent.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁ClN₂ | [2] |
| Molecular Weight | 158.63 g/mol | [2] |
| Melting Point | >200 °C (decomposes) | |
| Appearance | White to off-white crystalline solid | |
| Purity | Typically ≥98% |
Mandatory Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Workflow for the Synthesis of this compound
Caption: Step-by-step experimental workflow for the synthesis process.
Conclusion
This technical guide has outlined the synthesis of this compound from p-toluidine, detailing the reaction mechanism and providing a comprehensive experimental protocol. The presented information, including the tabulated data and graphical representations of the reaction pathway and experimental workflow, serves as a practical resource for chemists in research and development. The reliable synthesis of this key intermediate is fundamental to the advancement of various fields that rely on the construction of complex nitrogen-containing molecules.
References
p-Tolylhydrazine Hydrochloride: A Technical Guide to its Solubility and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of p-Tolylhydrazine hydrochloride, a crucial reagent in various synthetic processes, most notably the Fischer indole (B1671886) synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, standardized experimental protocols for its determination, and a detailed examination of its application in the Fischer indole synthesis, a cornerstone reaction in the development of numerous pharmaceutical compounds.
Solubility of this compound
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound.
| Solvent | Solubility | Citation |
| Water | Soluble | [1][2][3][4][5][6][7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Methanol | Soluble | [1][4] |
It is important to note that for a structurally related compound, phenylhydrazine (B124118) hydrochloride, a quantitative solubility in water has been reported as 50 g/L at 20 °C.[8] This information may serve as a useful, albeit approximate, reference point for researchers.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data for their specific experimental conditions, the following general protocol for the determination of organic compound solubility can be adapted.
General Procedure for Gravimetric Solubility Determination
-
Solvent Preparation : A known volume of the desired organic solvent is placed in a thermostatically controlled vessel (e.g., a jacketed beaker or flask) and allowed to reach the target temperature.
-
Solute Addition : this compound is added portion-wise to the solvent with continuous stirring until a saturated solution is achieved, indicated by the persistence of undissolved solid.
-
Equilibration : The saturated solution is stirred for a prolonged period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation : The solution is then allowed to stand without agitation to permit the excess solid to settle.
-
Sample Withdrawal : A known volume of the clear, supernatant liquid is carefully withdrawn using a heated or pre-warmed pipette to prevent precipitation upon cooling.
-
Solvent Evaporation : The withdrawn aliquot is transferred to a pre-weighed container, and the solvent is removed under reduced pressure or by gentle heating.
-
Mass Determination : The container with the dried residue is weighed, and the mass of the dissolved this compound is determined by subtraction.
-
Calculation : The solubility is then calculated and expressed in the desired units (e.g., g/100 mL, mol/L).
Application in Fischer Indole Synthesis
This compound is a key precursor in the Fischer indole synthesis, a versatile and widely used method for the synthesis of indole derivatives. These indole scaffolds are present in a vast array of biologically active compounds and pharmaceuticals.[9][10]
The overall reaction involves the acid-catalyzed reaction of an arylhydrazine (in this case, p-tolylhydrazine) with an aldehyde or ketone to form an indole.[9][11][12]
Experimental Workflow: Fischer Indole Synthesis
The following diagram illustrates a typical experimental workflow for the Fischer indole synthesis using this compound.
Detailed Experimental Protocol: Synthesis of a Substituted Indole
The following is a representative experimental procedure for the Fischer indole synthesis using this compound and a ketone, adapted from literature procedures.[13][14]
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent) and the chosen ketone (1.0-1.2 equivalents).
-
Solvent and Catalyst : Add a suitable solvent, which often also acts as the acid catalyst, such as glacial acetic acid.
-
Reaction : The reaction mixture is heated to reflux and stirred. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Workup : Upon completion, the reaction mixture is cooled to room temperature. The mixture is then carefully neutralized with an aqueous base solution (e.g., sodium hydroxide (B78521) or sodium bicarbonate) and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Isolation : The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification : The crude product is then purified by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield the pure indole derivative.
This technical guide provides a foundational understanding of the solubility and synthetic utility of this compound. For specific applications, it is recommended that researchers perform their own quantitative solubility assessments and optimize reaction conditions accordingly.
References
- 1. P-Tolyl hydrazine hydrochloride [chembk.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. 4-METHYLPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]
- 4. This compound | 637-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 4 Methyl Phenyl Hydrazine Hydrochloride at Best Price in Mira Bhayandar | Keminova India Chemicals Pvt. Ltd. [tradeindia.com]
- 6. ssichem.com [ssichem.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. nbinno.com [nbinno.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 12. testbook.com [testbook.com]
- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Material Safety Data Sheet for p-Tolylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety data for p-Tolylhydrazine hydrochloride (CAS No. 637-60-5), tailored for professionals in research and development. It consolidates critical safety information, presents quantitative data in a structured format, outlines relevant experimental methodologies, and provides logical workflows for safety procedures.
Chemical Identification and Physical Properties
This compound, also known as 4-Methylphenylhydrazine hydrochloride, is a solid powder used as a laboratory chemical and intermediate in pharmaceutical and dye synthesis.[1][2] Its key identifiers and physical characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁ClN₂ | [3] |
| Molecular Weight | 158.63 g/mol | [3] |
| Appearance | White to beige or pale brown powder/crystal | [1][4] |
| Melting Point | >200 °C (with decomposition) / 241 °C | [1][2] |
| Solubility | Soluble in water and methanol | [5] |
| Odor | Slight | [1] |
| logP (n-octanol/water) | 1.70242 | [3] |
Hazard Identification and Classification
This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][5] The primary hazards are summarized in the table below.
| Hazard Classification | Category | GHS Statement | Source(s) |
| Acute Oral Toxicity | Category 3 / Category 4 | H301: Toxic if swallowed / H302: Harmful if swallowed | [1][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][6] |
| Carcinogenicity | Category 1B / Category 2 | H350: May cause cancer / Suspected of causing cancer | [1][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | [1] |
The logical flow for hazard identification and subsequent precautionary actions is outlined in the following diagram.
Caption: Hazard classification leading to appropriate signal words and precautionary statements.
Toxicological Data
Toxicological data is critical for assessing the risk of handling this compound. The available quantitative data is presented below.
| Toxicity Metric | Value | Species | Test Type | Source(s) |
| LD50 (Oral) | 262 mg/kg | Rat | Acute | [6] |
| TDLo (Oral) | 1750 mg/kg/7W-I | Mouse | Carcinogenic | [6] |
| TDLo (Subcutaneous) | 3640 mg/kg/26W-I | Mouse | Carcinogenic | [6] |
| Germ Cell Mutagenicity | 800 ug/plate (+/-S9) | Salmonella typhimurium | Ames Test (mmo-sat) | [6] |
Experimental Protocols
Safety data values are determined using standardized experimental protocols. Below are overviews of methodologies relevant to the data presented.
The oral LD50 value is determined using a method like the OECD Guideline 423.[8][9][10] This method is a stepwise procedure designed to classify a substance into a toxicity class using a minimal number of animals.
Methodology Overview:
-
Animal Selection: A small group of rodents (typically three females) is used for each step.[9]
-
Dosing: A single oral dose of the substance is administered at one of the defined starting dose levels (e.g., 2000, 300, 50, or 5 mg/kg body weight). The substance is typically dissolved in an aqueous vehicle; if not, other vehicles like corn oil may be used.[8]
-
Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure: The outcome of the first step (number of mortalities) determines the next step.
-
If mortality is observed, the test is repeated with a lower dose.
-
If no mortality is observed, the test is repeated with a higher dose.
-
-
Classification: The substance is classified based on the dose levels at which mortality is observed, allowing for an estimation of the LD50 range.[8]
While no flash point is listed for this compound, if it were a liquid, a standard method like ASTM D93 would be used.[1] This method determines the lowest temperature at which vapors of the substance ignite.[11][12]
Methodology Overview:
-
Apparatus: A brass test cup is filled with the test specimen to a specified level.[12]
-
Heating and Stirring: The sample is heated at a controlled rate while being continuously stirred to ensure uniform temperature.[13] For Procedure A, the stirring rate is 90-120 rpm, and the heating rate is 5-6°C/min.[13]
-
Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.[12][13]
-
Flash Point: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.[11]
Handling, Storage, and Emergency Procedures
Proper handling and emergency preparedness are essential when working with this compound.
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[1] Avoid dust formation and prevent contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke when using this product.[6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5] Store locked up.[1] The material is noted to be light-sensitive, air-sensitive, and hygroscopic; store under an inert atmosphere.[15]
A logical workflow for responding to accidental exposure is critical.
Caption: First aid workflow for different routes of exposure to this compound.
-
Fire-Fighting: In case of a fire, use suitable extinguishing media such as water spray, carbon dioxide (CO2), dry chemical, or appropriate foam. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][5]
-
Accidental Release: For spills, ensure adequate ventilation. Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5] Prevent the substance from entering drains.
The following diagram illustrates the decision-making process for handling an accidental spill.
Caption: Workflow for responding to an accidental release of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 对甲基苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. laboratuar.com [laboratuar.com]
- 10. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]
- 11. store.astm.org [store.astm.org]
- 12. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 13. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
p-Tolylhydrazine hydrochloride structural information and formula
An In-depth Technical Guide to p-Tolylhydrazine Hydrochloride: Structural Information, Synthesis, and Characterization
This technical guide provides a comprehensive overview of this compound, a versatile chemical compound with applications in pharmaceutical research and chemical synthesis. The information is tailored for researchers, scientists, and drug development professionals, offering detailed structural data, experimental protocols, and a summary of its potential biological significance.
Structural and Physicochemical Properties
This compound, also known as 4-methylphenylhydrazine (B1211910) hydrochloride, is an aromatic hydrazine (B178648) salt. Its structure consists of a hydrazine group attached to a toluene (B28343) ring, with a hydrochloride salt formed at the hydrazine moiety.
Table 1: Chemical Identifiers and Structural Information
| Property | Value | Citation(s) |
| IUPAC Name | (4-methylphenyl)hydrazine hydrochloride | [1] |
| Synonyms | 4-Methylphenylhydrazine hydrochloride, p-Tolylhydrazinium(1+) chloride | [1][2][3][4][5][6][7][8] |
| CAS Number | 637-60-5 | [1][2][3][4][5][6][9][7][8][10][11][12][13] |
| Chemical Formula | C₇H₁₁ClN₂ | [1][2][6][10] |
| Alternate Formula | C₇H₁₀N₂·HCl | [3][4][5] |
| Molecular Weight | 158.63 g/mol | [2][3][4][5][6][7][11][12][14][15] |
| InChI Key | HMHWNJGOHUYVMD-UHFFFAOYSA-N | [3][7] |
| SMILES | CC1=CC=C(NN)C=C1.Cl | [2][3] |
Table 2: Physical and Chemical Properties
| Property | Value | Citation(s) |
| Appearance | White to light brown or light orange crystalline powder or flakes. | [4][10] |
| Melting Point | >200 °C (decomposes) | [3][10][16] |
| Solubility | Soluble in water, methanol, and DMSO. | [4][10] |
| Purity | Commercially available with purities of ≥97%, 98%, >98.0%, and 99%. | [2][3][4][7][16][17] |
| Storage Conditions | Store at 4°C or room temperature in a dark place under an inert atmosphere. Sensitive to light, air, and moisture. | [2][4][10] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the diazotization of p-toluidine (B81030), followed by reduction of the resulting diazonium salt and subsequent hydrolysis. The following protocol is a representative procedure based on established methods for analogous aryl hydrazines.[8][18]
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sodium Sulfite (B76179) (Na₂SO₃)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization: In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve p-toluidine in a solution of concentrated hydrochloric acid and water. Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Continue stirring for 30 minutes after the addition is complete to ensure the full formation of the p-toluenediazonium chloride solution.
-
Reduction: In a separate, larger flask, prepare a cold aqueous solution of sodium sulfite. Slowly add the previously prepared diazonium salt solution to the sodium sulfite solution while stirring vigorously and maintaining the temperature below 10 °C.
-
Hydrolysis and Precipitation: After the addition is complete, gradually warm the reaction mixture to 60-70 °C and maintain this temperature for 1-2 hours. Slowly add concentrated hydrochloric acid to the warm solution. The this compound will begin to precipitate.
-
Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration and wash it with a small amount of cold water. For further purification, the crude product can be recrystallized from hot water with the addition of concentrated hydrochloric acid to induce crystallization upon cooling.[10] Dry the purified crystals under vacuum.
Characterization Protocols
-
¹H and ¹³C NMR: Dissolve a sample of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[14] Record the spectra on a 400 MHz or 500 MHz NMR spectrometer. The expected ¹H NMR spectrum will show signals corresponding to the aromatic protons, the methyl group protons, and the hydrazine protons. The ¹³C NMR spectrum will display peaks for the aromatic carbons and the methyl carbon.[14]
-
Attenuated Total Reflectance (ATR)-FTIR: Place a small amount of the dry powder directly onto the ATR crystal of an FTIR spectrometer and record the spectrum.
-
KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[11] Obtain the IR spectrum, which will show characteristic absorption bands for N-H stretching of the hydrazinium (B103819) ion, C-H stretching of the aromatic ring and methyl group, and C=C stretching of the aromatic ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the salt, derivatization may be required, or the free base can be analyzed. Alternatively, direct infusion electrospray ionization mass spectrometry (ESI-MS) can be used. For GC-MS analysis of the free base, dissolve the sample in a suitable organic solvent and inject it into the GC-MS system. The resulting mass spectrum will show the molecular ion peak of the p-tolylhydrazine free base and characteristic fragmentation patterns.[11][12]
Biological Significance and Applications in Drug Development
This compound and its derivatives are of interest in medicinal chemistry. The hydrazine moiety is a key functional group in several biologically active compounds.[5] While p-tolylhydrazine itself has shown some tumorigenic potential, it is primarily utilized as a precursor for synthesizing novel compounds with therapeutic potential, particularly in cancer research.[2][5]
The broader class of compounds known as hydrazones, which can be synthesized from this compound, exhibit a wide range of biological activities, including:[19]
-
Antimicrobial
-
Anticonvulsant
-
Anti-inflammatory
-
Antitubercular
-
Antitumoral
The utility of this compound in drug discovery lies in its role as a versatile building block for creating diverse molecular libraries for screening against various therapeutic targets.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental and conceptual workflows related to this compound.
Caption: Synthesis and purification workflow for this compound.
Caption: Analytical workflow for the characterization of this compound.
Caption: Role of this compound in the synthesis of bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. 4-Methyl Phenylhydrazine HCL Manufacturer - CAS 637-60-5 [elampharma.com]
- 6. chembk.com [chembk.com]
- 7. Hydrazine, p-tolyl-, hydrochloride [webbook.nist.gov]
- 8. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
- 12. Phenylhydrazine hydrochloride(59-88-1) 1H NMR [m.chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 4-Methylphenylhydrazine monohydrochloride | C7H11ClN2 | CID 12504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. LXXXIII.—Preparation of p-nitrophenylhydrazine and other aromatic hydrazines - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
p-Tolylhydrazine Hydrochloride: A Potential Biochemical Probe for Proteomics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of proteomics, the identification and quantification of post-translational modifications (PTMs) are paramount to unraveling complex cellular processes and disease mechanisms. Among the various PTMs, protein carbonylation, a hallmark of oxidative stress, has garnered significant attention as a biomarker for numerous pathologies, including neurodegenerative diseases, cancer, and aging. The detection of protein carbonyls typically relies on chemical derivatization to introduce a detectable tag. While reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and biotin (B1667282) hydrazide are widely used, the exploration of novel derivatizing agents is crucial for expanding the proteomics toolkit.[1][2][3][4] This technical guide explores the potential application of p-Tolylhydrazine hydrochloride as a biochemical probe for the analysis of carbonylated proteins in proteomics workflows. While not yet a mainstream reagent in this field, its chemical properties as a hydrazine (B178648) derivative suggest its utility in derivatizing protein carbonyls for mass spectrometry-based identification and quantification.
Principle of Carbonyl Derivatization with Hydrazines
The fundamental principle behind the use of hydrazine-containing reagents in proteomics is the nucleophilic reaction between the hydrazine moiety and a carbonyl group (aldehyde or ketone) on a protein's amino acid side chain. This reaction forms a stable hydrazone covalent bond.[2][4] This process is essential for several reasons:
-
Stabilization: The newly formed hydrazone is more stable than the original carbonyl group.
-
Detection: The derivatizing agent introduces a tag that can be easily detected, for instance, by antibodies (in the case of DNPH) or through affinity purification (like biotin hydrazide).
-
Mass Spectrometry Analysis: The tag provides a specific mass shift that facilitates the identification of modified peptides in mass spectrometry (MS) analysis.
This compound, as a hydrazine salt, is expected to react with protein carbonyls in a similar manner, yielding a p-tolylhydrazone derivative.
Proposed Application of this compound in Proteomics
Based on the established chemistry of other hydrazine derivatives, this compound can be proposed as a valuable tool for the following applications in proteomics:
-
Derivatization of Carbonylated Proteins: Its primary proposed use is to tag proteins that have undergone oxidative damage, allowing for their enrichment and identification.
-
Quantitative Proteomics: In conjunction with isotopic labeling strategies, this compound could be used for the relative and absolute quantification of protein carbonylation levels between different biological samples.
-
Mass Spectrometry-Based Workflows: The tolyl group would introduce a specific mass shift, aiding in the identification of derivatized peptides during MS/MS analysis.
Experimental Protocols
The following are detailed, hypothetical protocols for the use of this compound in a proteomics workflow, adapted from established methods for similar reagents.
Protocol 1: Derivatization of Carbonylated Proteins in a Complex Mixture
-
Sample Preparation:
-
Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
Take an equal amount of protein (e.g., 100 µg) for each sample.
-
-
Derivatization Reaction:
-
To the protein sample, add this compound to a final concentration of 10-20 mM. The hydrochloride salt should be dissolved in an appropriate buffer to maintain a slightly acidic pH (around 4.5-5.5), which is optimal for hydrazone formation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Removal of Excess Reagent:
-
Precipitate the proteins using trichloroacetic acid (TCA) at a final concentration of 20%.
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the protein pellet three times with ice-cold ethanol:ethyl acetate (B1210297) (1:1) to remove any unreacted this compound.
-
-
Protein Digestion:
-
Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Dilute the urea concentration to less than 2 M and digest the proteins with sequencing-grade trypsin overnight at 37°C.
-
-
Sample Cleanup for Mass Spectrometry:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
-
Dry the purified peptides under vacuum.
-
Protocol 2: Enrichment of p-Tolylhydrazone-Derivatized Peptides
For low-abundance carbonylated proteins, an enrichment step after digestion may be necessary. This would require an antibody that specifically recognizes the p-tolylhydrazone modification, which is not commercially available at present. However, a hypothetical workflow would be:
-
Antibody Conjugation:
-
Conjugate a custom-developed anti-p-tolylhydrazone antibody to magnetic beads.
-
-
Immunoprecipitation:
-
Incubate the digested peptide mixture with the antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with a stringent wash buffer to remove non-specifically bound peptides.
-
-
Elution:
-
Elute the enriched peptides from the beads using a low-pH elution buffer (e.g., 0.1% trifluoroacetic acid).
-
Desalt and dry the enriched peptides as described above.
-
Data Presentation
The following tables present hypothetical quantitative data that could be generated from a proteomics experiment using this compound to compare protein carbonylation in control versus treated samples.
Table 1: Hypothetical Identification of Carbonylated Proteins
| Protein Name | Gene Name | Uniprot ID | Peptide Sequence | Mass Shift (Da) |
| Peroxiredoxin-2 | PRDX2 | P32119 | VCPAGWKPGSK TIKPNVDD | +104.068 |
| Actin, cytoplasmic 1 | ACTB | P60709 | SYELPDGQVITIGNER | +104.068 |
| Heat shock protein 70 | HSP70 | P0DMV8 | IINEPTAAAIAYGLDK | +104.068 |
Note: The mass shift corresponds to the addition of the p-tolylhydrazone moiety.
Table 2: Hypothetical Relative Quantification of Carbonylated Proteins
| Protein Name | Gene Name | Heavy/Light Ratio | Log2 Fold Change | p-value | Regulation |
| Peroxiredoxin-2 | PRDX2 | 2.5 | 1.32 | 0.005 | Upregulated |
| Carbonic anhydrase 2 | CA2 | 3.1 | 1.63 | 0.001 | Upregulated |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | 0.45 | -1.15 | 0.012 | Downregulated |
Visualization of Workflows and Pathways
The following diagrams, created using Graphviz, illustrate the proposed experimental workflow and a relevant signaling pathway where protein carbonylation is a key event.
Caption: Experimental workflow for proteomics analysis of protein carbonylation using this compound.
Caption: Simplified signaling pathway of oxidative stress leading to protein carbonylation and cellular dysfunction.
Conclusion
This compound presents a promising, yet underexplored, chemical probe for the study of protein carbonylation in proteomics. Its straightforward reaction chemistry, analogous to well-established hydrazine-based reagents, suggests its potential for reliable derivatization of protein carbonyls. The introduction of a unique p-tolyl group offers a distinct mass shift that can be leveraged in mass spectrometry-based workflows for both qualitative and quantitative analysis of oxidative stress. Further research is warranted to validate the efficacy of this compound in proteomics, including optimization of reaction conditions, assessment of derivatization efficiency, and development of specific enrichment tools. This guide provides a foundational framework for researchers and drug development professionals to begin exploring the utility of this compound in their proteomics studies, potentially leading to new insights into the role of protein carbonylation in health and disease.
References
- 1. Analysis of oxidative stress-induced protein carbonylation using fluorescent hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
p-Tolylhydrazine Hydrochloride: A Core Precursor for Pharmaceutical Intermediates
An In-depth Technical Guide for Researchers and Drug Development Professionals
p-Tolylhydrazine hydrochloride stands as a critical starting material in the synthesis of a multitude of pharmaceutical intermediates, primarily due to its role in constructing the indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its applications, synthesis methodologies, and the biological relevance of the molecules it helps create.
Physicochemical Properties and Safety
This compound, also known as 4-methylphenylhydrazine (B1211910) hydrochloride, is a stable salt of p-tolylhydrazine. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 637-60-5 | [1][2][3] |
| Molecular Formula | C₇H₁₁ClN₂ | [4][5] |
| Molecular Weight | 158.63 g/mol | [2][4] |
| Appearance | White to pale brown powder | [5] |
| Melting Point | >200°C (decomposition) | [1] |
| Purity | Typically >97% | [4] |
| Solubility | Soluble in water | [1] |
| Storage | Store at 4°C under nitrogen, in a dry, cool, well-ventilated place | [4][6][7] |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling.[6][8] It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][6][8] It is also suspected of causing cancer.[6][7]
| Hazard Statement | Precautionary Measures | Reference |
| Toxicity | Harmful/Toxic if swallowed.[6] Do not eat, drink, or smoke when using. IF SWALLOWED: Immediately call a POISON CENTER.[8] | [6][8] |
| Irritation | Causes skin and serious eye irritation.[6][8] May cause respiratory irritation.[2] | [2][6][8] |
| Personal Protective Equipment | Wear protective gloves, eye protection, and face protection.[7][8] Use only in a well-ventilated area or under a hood.[7] | [7][8] |
| Handling | Obtain special instructions before use.[6] Do not handle until all safety precautions have been read and understood.[6][7] | [6][7] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up.[6] | [6] |
Core Application: The Fischer Indole Synthesis
The most significant application of this compound in pharmaceutical synthesis is its use as a key reactant in the Fischer indole synthesis.[9] This reaction, discovered by Emil Fischer in 1883, is a robust and versatile method for creating the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions.[10][11]
Mechanism: The reaction proceeds through several key steps:
-
Hydrazone Formation: p-Tolylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.
-
-Sigmatropic Rearrangement: A cyclic rearrangement, which is the core of the reaction, occurs after protonation, forming a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate cyclizes and eliminates ammonia (B1221849) (NH₃) to yield the final, energetically favorable aromatic indole.[10][11][12][13]
Caption: Workflow of the Fischer Indole Synthesis.
Applications in Pharmaceutical Intermediate Synthesis
The indole scaffold synthesized using p-tolylhydrazine is present in numerous active pharmaceutical ingredients (APIs).
A prominent class of drugs frequently synthesized using the Fischer indole method are the triptans, which are selective 5-HT₁B/₁D receptor agonists used to treat migraines and cluster headaches.[10][14][15] The indole core is essential for their biological activity, and p-tolylhydrazine or its derivatives serve as the starting point for constructing this core.
Mechanism of Action: Triptans exert their therapeutic effect by binding to and activating 5-HT₁B and 5-HT₁D serotonin (B10506) receptors in the brain.[15] This activation leads to:
-
Cranial Vasoconstriction: Constriction of dilated blood vessels, which is a hallmark of a migraine attack.
-
Inhibition of Neuropeptide Release: A reduction in the release of pro-inflammatory neuropeptides from trigeminal nerve endings.
-
Inhibition of Pain Signal Transmission: Blocking the transmission of pain signals to the brain.[15]
Caption: Simplified Signaling Pathway of Triptans.
The versatility of the indole structure also extends to the development of anti-inflammatory drugs. Many indole derivatives exhibit potent anti-inflammatory properties by modulating key biological pathways involved in inflammation, such as the cyclooxygenase (COX) enzymes or cytokine signaling.[16][17] The synthesis of these indole-based compounds often relies on the Fischer synthesis, making this compound a relevant precursor.
Mechanism of Action: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins (B1171923) (like PGE₂), key mediators of inflammation.[16] Some novel indole derivatives may also exert their effects through other pathways, such as the nitric oxide (NO) signaling pathway, by modulating soluble guanylate cyclase (sGC) and reducing pro-inflammatory cytokine levels.[17]
Caption: Key Inflammatory Pathways Targeted by Indole Derivatives.
Experimental Protocols
The following protocols are representative examples of the Fischer indole synthesis using this compound to produce indole-related intermediates.
This protocol is adapted from Sajjadifar et al., Molecules 2010.[11]
-
Reactants:
-
This compound (0.25 g, 1.62 mmol)
-
Isopropyl methyl ketone (0.14 g, 1.62 mmol)
-
Glacial acetic acid (2 g, 0.03 mol)
-
-
Procedure:
-
Add this compound and isopropyl methyl ketone to glacial acetic acid in a round-bottom flask equipped with a condenser and magnetic stirrer.
-
Reflux the mixture for 2.25 hours with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with 1 M NaOH solution.
-
Dilute the neutralized mixture with water (100 mL).
-
Extract the product into chloroform (B151607) (CDCl₃) (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Remove the solvent via rotary evaporation.
-
Purify the resulting residue using a short silica (B1680970) gel column to yield the final product.
-
This protocol is adapted from Sajjadifar et al., Molecules 2010.[18]
-
Reactants:
-
This compound (0.3 g, 1.89 mmol)
-
2-Methylcyclohexanone (B44802) (0.21 g, 1.89 mmol)
-
Glacial acetic acid (3 g, 0.05 mol)
-
-
Procedure:
-
Add this compound and 2-methylcyclohexanone to glacial acetic acid in a suitable reaction vessel.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until completion.
-
Neutralize the reaction mixture with 1 M NaOH.
-
Dilute with water (100 mL) and extract with CDCl₃ (3 x 100 mL).
-
Dry the combined organic layers over Na₂SO₄ and evaporate the solvent.
-
Purify the residue using a short silica gel column.
-
Quantitative Data
The yields and analytical data for the products from the experimental protocols are crucial for assessing the reaction's efficiency.
| Product Name | Synthesis Method | Yield | Spectroscopic Data (¹H-NMR, δ ppm) | Reference |
| 2,3,3,5-Tetramethylindolenine (4a) | Protocol 1 | 80% | 1.16 (s, 6H, 2xCH₃ at C-3), 2.1 (s, 3H, Ar-CH₃), 2.24 (s, 3H, CH₃ at C-2), 6.9-7.3 (m, 3H, Ar-H). | [18] |
| 4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole (5a) | Protocol 2 | 85% | Data reported in the publication confirms the structure. | [18] |
Conclusion
This compound is an indispensable precursor in modern pharmaceutical development. Its central role in the Fischer indole synthesis provides a direct and efficient pathway to the indole core, a structure of immense biological importance. From the widely prescribed triptan class of anti-migraine drugs to novel anti-inflammatory agents, the derivatives of p-tolylhydrazine continue to be a fertile ground for the discovery and synthesis of new therapeutic agents. A thorough understanding of its chemistry, handling, and reaction methodologies is therefore essential for researchers and scientists in the field of drug discovery and development.
References
- 1. P-Tolyl hydrazine hydrochloride [chembk.com]
- 2. 4-Methylphenylhydrazine monohydrochloride | C7H11ClN2 | CID 12504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [ksychem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound | 637-60-5 | Benchchem [benchchem.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and development of triptans - Wikipedia [en.wikipedia.org]
- 15. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Strategic Role of p-Tolylhydrazine Hydrochloride in the Synthesis of Indole-Based Dye Intermediates: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the application of p-tolylhydrazine hydrochloride in the synthesis of dye intermediates. Primarily, this reagent is a cornerstone in the Fischer indole (B1671886) synthesis, a powerful and versatile method for creating substituted indoles. These indole derivatives are significant precursors for a range of dyes, most notably those in the indigo (B80030) family. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, dye chemistry, and drug development.
Executive Summary
This compound is a critical starting material for the synthesis of various heterocyclic compounds that serve as intermediates in the dye industry. Its principal application lies in the acid-catalyzed Fischer indole synthesis, which allows for the construction of the indole ring system. This guide will elucidate the chemical principles, provide detailed experimental protocols for key reactions, present quantitative data from cited experiments, and illustrate the synthetic pathways and workflows. While the synthesis of azo dyes is a major sector of the dye industry, it is important to note that this process typically starts with primary aromatic amines, and the use of arylhydrazines like p-tolylhydrazine for this purpose is not a standard or documented route.
The Fischer Indole Synthesis: A Gateway to Dye Intermediates
The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocyclic indole from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.[1][2] Discovered in 1883 by Hermann Emil Fischer, this reaction remains an indispensable method for synthesizing indole derivatives.[3][4] The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or acetic acid, or by Lewis acids like zinc chloride (ZnCl₂).[1][3]
The general mechanism involves the initial formation of a phenylhydrazone from the reaction of p-tolylhydrazine with a carbonyl compound. This intermediate then isomerizes to an enamine. Following protonation, a[5][5]-sigmatropic rearrangement occurs, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) under acidic catalysis yield the final aromatic indole product.[1][4]
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental protocols derived from the scientific literature for the synthesis of specific indole derivatives using this compound.
Synthesis of 2,3,3,5-Tetramethylindolenine
This protocol describes the synthesis of 2,3,3,5-tetramethylindolenine, a potential intermediate for various dyes.
Experimental Protocol:
-
Combine this compound (1.62 mmol, 0.25 g) and isopropyl methyl ketone (1.62 mmol, 0.14 g) in a reaction vessel.[3][5]
-
Add glacial acetic acid (2 g, 0.03 mol) to the mixture.[3][5]
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.[3][5]
-
After completion, cool the reaction mixture to room temperature.[3][5]
-
Neutralize the mixture with a 1 M sodium hydroxide (B78521) (NaOH) solution.[3][5]
-
Dilute the mixture with water (100 mL) and extract the product with chloroform (B151607) (CDCl₃) (3 x 100 mL).[3][5]
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄).[3][5]
-
Purify the resulting residue using a short silica (B1680970) gel column to obtain the final product.[3][5]
Synthesis of 4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole
This protocol outlines the synthesis of a tetrahydrocarbazole derivative, another class of indole compounds with applications as intermediates.
Experimental Protocol:
-
To glacial acetic acid (3 g, 0.05 mol), add this compound (0.3 g, 1.89 mmol) and 2-methylcyclohexanone (B44802) (0.21 g, 1.89 mmol).[6]
-
Reflux the mixture with stirring for 2 hours, monitoring the reaction's completion by TLC.[6]
-
Once the reaction is complete, cool the mixture and neutralize it with 1 M NaOH.[6]
-
Dilute with water (100 mL) and perform an extraction with CDCl₃ (3 x 100 mL).[6]
-
Dry the combined organic layers over Na₂SO₄, followed by solvent evaporation.[6]
-
Purify the residue by passing it through a short silica gel column for further purification.[6]
Quantitative Data Summary
The following table summarizes the quantitative data from the synthesis of various indole derivatives using tolylhydrazine hydrochlorides.
| Starting Hydrazine (B178648) | Carbonyl Compound | Catalyst/Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Reflux | 2.25 | 2,3,3,5-Tetramethylindolenine | High | [3][5] |
| m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Room Temp. | - | 2,3,3,4- & 2,3,3,6-Tetramethylindolenine | 88 | [5] |
| p-Tolylhydrazine HCl | 2-Methylcyclohexanone | Acetic Acid | Reflux | 2 | 4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | 85 | [6] |
| m-Tolylhydrazine HCl | 2-Methylcyclohexanone | Acetic Acid | Room Temp. | - | Tetrahydrocarbazole derivatives | High | [5] |
Application of Indole Intermediates in Dye Synthesis
The indole derivatives synthesized via the Fischer reaction serve as versatile precursors for various dyes. A prominent example is the synthesis of indigo and its derivatives, such as Tyrian purple. While the classic synthesis of indigo starts from aniline, modern enzymatic and chemical methods can utilize substituted indoles as starting materials. For instance, indoles can be converted to indoxyl, which then undergoes oxidative dimerization to form the indigo dye.
The Role in Azo Dye Synthesis: A Clarification
Azo dyes, characterized by the -N=N- linkage, are a major class of synthetic colorants. Their synthesis involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[7] The diazotization step requires a primary amino group (-NH₂) which is converted to a diazonium salt (-N₂⁺) using nitrous acid at low temperatures.
This compound, having a hydrazine functional group (-NHNH₂), does not undergo the same diazotization reaction to form a stable diazonium salt suitable for azo coupling. The chemistry of hydrazines with nitrous acid is complex and does not typically yield the necessary diazonium intermediate for azo dye synthesis. Therefore, the primary route for this compound in the synthesis of dye intermediates is firmly established through the Fischer indole synthesis.
Conclusion
This compound is a valuable and efficient precursor for the synthesis of indole-based dye intermediates. The Fischer indole synthesis provides a robust and adaptable method to generate a wide variety of substituted indoles from this starting material. These indoles, in turn, are key building blocks for complex dye molecules. This guide has provided the fundamental principles, detailed experimental protocols, and quantitative data to support the use of this compound in this critical synthetic application. Researchers and professionals in the field can leverage this information for the development of novel dyes and related functional materials.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
p-Tolylhydrazine Hydrochloride: A Promising Scaffold for Anticancer Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
p-Tolylhydrazine hydrochloride and its derivatives have emerged as a compelling class of compounds in the landscape of anticancer drug discovery. Originating from natural sources and also accessible through synthetic routes, these molecules have demonstrated significant cytotoxic effects against a variety of cancer cell lines. This technical guide provides a comprehensive overview of the current state of research on this compound and its analogs, with a focus on their synthesis, in vitro anticancer activity, and proposed mechanisms of action. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and development in this promising area.
Introduction
The quest for novel, effective, and selective anticancer agents is a continuous endeavor in medicinal chemistry and oncology. Hydrazine (B178648) derivatives, a class of compounds characterized by a nitrogen-nitrogen single bond, have garnered considerable attention for their diverse biological activities, including antidepressant, antihypertensive, and antimicrobial properties. Notably, certain hydrazine-containing compounds have been investigated for their potential as anticancer agents. p-Tolylhydrazine, a simple hydrazine derivative, has been identified as a breakdown product from the mushroom Agaricus bisporus and has shown potent in vitro anticancer activity, in some cases exceeding that of the established chemotherapeutic agent 5-fluorouracil.[1] This has spurred further investigation into the synthesis and biological evaluation of a wide array of p-tolylhydrazine derivatives as potential anticancer therapeutics.
This guide aims to provide a detailed technical resource for researchers, scientists, and drug development professionals interested in the anticancer potential of this compound and its derivatives. It will cover the synthesis of these compounds, present their reported in vitro anticancer activities in a structured format, and delve into their potential mechanisms of action, including the inhibition of key enzymes and modulation of critical signaling pathways.
Synthesis of p-Tolylhydrazine Derivatives
The synthesis of anticancer derivatives of p-tolylhydrazine typically involves the modification of the hydrazine moiety. Common synthetic strategies include the formation of hydrazones, sulfonylhydrazides, and the incorporation of the p-tolylhydrazine scaffold into various heterocyclic systems.
General Synthesis of Aryl Hydrazides:
A common method for the synthesis of aryl hydrazides involves the refluxing of an aryl ester with hydrazine hydrate.[1]
General Synthesis of p-Toluenesulfonyl-hydrazinothiazoles:
These derivatives can be synthesized through the initial condensation of p-toluenesulfonylthiosemicarbazide with a range of α-halogenocarbonyls in a suitable solvent system such as acetone (B3395972) or a dimethylformamide (DMF)/acetone mixture.[2][3]
In Vitro Anticancer Activity
A significant body of research has demonstrated the cytotoxic effects of p-tolylhydrazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several key derivatives are summarized in the table below, providing a comparative view of their potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| p-Toluenesulfonyl-hydrazinothiazoles | 2a, 2c, 2d, 2e | Prostate (DU-145) | < 10 | [2] |
| 3a | Hepatocarcinoma (Hep-G2) | < 10 | [2] | |
| Aryl Hydrazines/Hydrazides | Compound 12 | Breast (MCF-7) | Significant Activity | [1] |
| Compound 15 | Lung (A-549) | Significant Activity | [1] | |
| Phenyl Hydrazine Derivative 8 | Breast (MCF-7) | 45.39 | [4] | |
| Phenyl Hydrazine Derivative 10 | Liver (HepG2) | 127.69 | [4] | |
| Quinoline (B57606) Hydrazide-Hydrazones | Compound 17 | Breast (MCF-7) | > 25 | [5] |
| Compound 17 | Breast (MDA-MB-231) | 18.5 | [5] | |
| Compound 17 | Neuroblastoma (SH-SY5Y) | 1.8 | [5] | |
| Compound 17 | Neuroblastoma (Kelly) | 0.9 | [5] | |
| Hydrazide-Hydrazones | Compound 11 | Colon (HCT-116) | 2.5 | |
| Compound 5b | Colon (HCT-116) | 3.2 | ||
| Compound 13 | Colon (HCT-116) | 3.7 |
Mechanism of Action
The anticancer effects of p-tolylhydrazine derivatives appear to be multifactorial, involving the inhibition of crucial cellular enzymes and the modulation of key signaling pathways that regulate cell proliferation, survival, and death.
Inhibition of Thymidylate Synthase
Molecular docking studies have suggested that aryl hydrazines and hydrazides derived from p-tolylhydrazine can bind to the active site of thymidylate synthase.[1] This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of thymidylate synthase leads to a depletion of the dTMP pool, which in turn disrupts DNA synthesis and repair, ultimately triggering cell cycle arrest and apoptosis.
Figure 1. Proposed mechanism of action via Thymidylate Synthase inhibition.
Modulation of the PI3K/Akt Signaling Pathway
Several studies on quinoline hydrazone derivatives have implicated the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway as a potential target. This pathway is a central regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. Inhibition of PI3K prevents the phosphorylation and activation of Akt, a serine/threonine kinase. The inactivation of Akt leads to the modulation of downstream effectors, such as the Bcl-2 family of proteins, resulting in an increased ratio of pro-apoptotic to anti-apoptotic proteins and ultimately inducing apoptosis. Furthermore, the PI3K/Akt pathway is known to regulate cell cycle progression, and its inhibition can lead to cell cycle arrest, often at the G2/M phase.
Figure 2. Inhibition of the PI3K/Akt signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest
Consistent with the inhibition of thymidylate synthase and the PI3K/Akt pathway, treatment of cancer cells with p-tolylhydrazine derivatives has been shown to induce apoptosis and cause cell cycle arrest. The induction of apoptosis is a desirable characteristic of anticancer drugs, as it leads to the programmed death of cancer cells. Cell cycle arrest prevents cancer cells from proliferating, thereby halting tumor growth.
Figure 3. General experimental workflow for evaluating anticancer potential.
Experimental Protocols
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of p-tolylhydrazine derivatives on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
p-Tolylhydrazine derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the p-tolylhydrazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of p-tolylhydrazine derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
p-Tolylhydrazine derivative
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the p-tolylhydrazine derivative at the desired concentration (e.g., IC50) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis by Annexin V/PI Staining
Objective: To detect and quantify apoptosis induced by p-tolylhydrazine derivatives.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
p-Tolylhydrazine derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the p-tolylhydrazine derivative at the desired concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. The analysis will distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Future Perspectives and Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel anticancer agents. The available in vitro data demonstrates their potent cytotoxic activity against a range of cancer cell lines. The proposed mechanisms of action, including the inhibition of thymidylate synthase and the PI3K/Akt signaling pathway, offer a solid foundation for further mechanistic studies and rational drug design.
Future research should focus on several key areas to advance this class of compounds towards clinical application:
-
In vivo efficacy studies: Evaluating the antitumor activity of lead compounds in preclinical animal models is a critical next step to establish their therapeutic potential.
-
Pharmacokinetic and toxicological profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to assess the drug-like properties and safety of these derivatives.
-
Structure-activity relationship (SAR) studies: Systematic modification of the p-tolylhydrazine scaffold will help in identifying the key structural features required for potent and selective anticancer activity, leading to the optimization of lead compounds.
-
Elucidation of detailed molecular mechanisms: Further investigation into the specific molecular targets and signaling pathways affected by these compounds will provide a deeper understanding of their anticancer effects and may reveal biomarkers for patient stratification.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some p-toluenesulfonyl-hydrazinothiazoles and hydrazino-bis-thiazoles and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
p-Tolylhydrazine Hydrochloride: A Comprehensive Technical Guide for Analytical and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolylhydrazine hydrochloride (CAS No: 637-60-5), also known as 4-methylphenylhydrazine (B1211910) hydrochloride, is a versatile organic compound with significant applications in both synthetic and analytical chemistry.[1][2] Its utility stems from the reactive hydrazine (B178648) moiety, which readily undergoes condensation reactions with carbonyl compounds. This reactivity forms the basis of its most prominent role as a key reagent in the Fischer indole (B1671886) synthesis, a fundamental method for the preparation of indole derivatives, many of which are scaffolds for pharmacologically active molecules.[3][4] Furthermore, this compound serves as a derivatizing agent to enhance the detection and quantification of various analytes, particularly carbohydrates and carbonyl-containing pharmaceuticals, in analytical techniques such as chromatography and spectrophotometry. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety precautions is paramount when handling this compound in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₁ClN₂ | [5] |
| Molecular Weight | 158.63 g/mol | [2] |
| Appearance | White to light yellow or light orange powder/crystals | |
| Melting Point | >200 °C (decomposes) | [2] |
| Solubility | Soluble in water and methanol. | |
| Purity | Typically >98.0% | [6] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.
| Hazard Statement | Precautionary Statement | Reference(s) |
| Toxic if swallowed. | Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | |
| Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. IF ON SKIN: Wash with plenty of water. | [5] |
| May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] |
| Suspected of causing genetic defects and cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective clothing/eye protection/face protection. | [2] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. It is light-sensitive, air-sensitive, and hygroscopic. Store under an inert gas. |
Synthetic Applications: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[4] this compound is a common arylhydrazine used in this reaction.
Reaction Mechanism and Workflow
The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[7][7]-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring.[3][4]
Caption: Workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2,3,3,5-Tetramethylindolenine
This protocol is adapted from the synthesis of methyl indolenines.[3]
Materials:
-
This compound
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Chloroform (B151607) (CDCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To 2 g of glacial acetic acid, add 0.25 g (1.62 mmol) of this compound and 0.14 g (1.62 mmol) of isopropyl methyl ketone.
-
Reflux the mixture with stirring for 2.25 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a 1 M NaOH solution.
-
Dilute the mixture with 100 mL of water and extract with chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent by evaporation.
-
Purify the residue by passing it through a short silica gel column to obtain 2,3,3,5-tetramethylindolenine.
Quantitative Data: Yields of Indole Synthesis
The yield of the Fischer indole synthesis is dependent on the substrates and reaction conditions. The following table summarizes the yields for the reaction of this compound with different ketones.[8]
| Ketone | Product | Yield (%) |
| Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | High Yield (not specified) |
| 2-Methylcyclohexanone | 4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | 85% |
Analytical Applications
This compound is a valuable reagent in analytical chemistry, primarily for the derivatization of carbonyl-containing compounds to facilitate their detection and quantification.
Analysis of Carbohydrates
Hydrazine derivatives react with the reducing end of carbohydrates to form hydrazones.[7] This derivatization is particularly useful in High-Performance Liquid Chromatography (HPLC) as it attaches a chromophore or fluorophore to the sugar molecule, enhancing its detection by UV-Vis or fluorescence detectors.[7] While phenylhydrazine (B124118) is commonly used, this compound can also be employed for this purpose.
Caption: Workflow for Carbohydrate Analysis using Hydrazine Derivatization.
General Experimental Protocol for Carbohydrate Derivatization (Adapted for Hydrazine Reagents):
-
Sample Preparation: A solution of the carbohydrate sample is prepared in a suitable solvent (e.g., water or a buffer).
-
Derivatization Reaction: An excess of this compound solution is added to the carbohydrate solution. The reaction is typically carried out at an elevated temperature (e.g., 60-90 °C) for a specific duration (e.g., 30-60 minutes). The pH of the reaction mixture may need to be adjusted to be slightly acidic to facilitate the reaction.
-
Reaction Quenching and Cleanup: After the reaction is complete, the mixture is cooled, and excess reagent may be removed using solid-phase extraction (SPE) or by dilution.
-
HPLC Analysis: The derivatized sample is then injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV-Vis or fluorescence detector for separation and quantification.
Determination of Aldehydes and Ketones in Pharmaceuticals
The same principle of hydrazone formation can be applied to the spectrophotometric or chromatographic determination of aldehydes and ketones in pharmaceutical substances. The formation of the colored or UV-active p-tolylhydrazone allows for quantification using a spectrophotometer or after separation by HPLC.
General Spectrophotometric Protocol:
-
A known amount of the pharmaceutical sample is dissolved in a suitable solvent.
-
An acidic solution of this compound is added.
-
The reaction is allowed to proceed, often with gentle heating, to ensure complete formation of the hydrazone.
-
The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax) of the formed p-tolylhydrazone.
-
The concentration of the analyte is determined by comparing the absorbance to a calibration curve prepared with known concentrations of the standard substance.
Conclusion
This compound is a reagent of significant importance in organic synthesis, particularly for the construction of indole rings via the Fischer indole synthesis. Its utility extends to analytical chemistry, where it can be used as a derivatization agent for the analysis of carbonyl-containing compounds, including carbohydrates and pharmaceuticals. The detailed protocols and data presented in this guide are intended to assist researchers, scientists, and drug development professionals in the effective and safe utilization of this versatile chemical. While its application in the Fischer indole synthesis is well-documented with specific quantitative data, further research to establish detailed and validated analytical methods using this compound for various classes of analytes would be beneficial.
References
- 1. amiscientific.com [amiscientific.com]
- 2. p-Tolylhydrazine 98 637-60-5 [sigmaaldrich.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. 4-Methylphenylhydrazine monohydrochloride | C7H11ClN2 | CID 12504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A14220.14 [thermofisher.com]
- 7. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fischer Indole Synthesis using p-Tolylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Fischer indole (B1671886) synthesis, a robust method for synthesizing substituted indoles, which are key structural motifs in many pharmaceuticals and biologically active compounds. The protocol specifically details the use of p-tolylhydrazine hydrochloride as a starting material.
Introduction
The Fischer indole synthesis is a classic acid-catalyzed chemical reaction that converts a phenylhydrazine (B124118) and an aldehyde or ketone to an indole.[1][2] Discovered by Hermann Emil Fischer in 1883, this reaction remains a cornerstone of heterocyclic chemistry due to its reliability and versatility.[2][3] The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃, AlCl₃) being effective.[1][3][4] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole.[1][2][6]
Experimental Protocols
This section details the synthesis of 5-methyl-2-phenyl-1H-indole from this compound and acetophenone (B1666503).
Materials and Equipment
-
This compound
-
Acetophenone
-
Glacial Acetic Acid
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Sodium Hydroxide (1M solution)
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CDCl₃)
-
Sodium Sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica (B1680970) gel for column chromatography
Protocol 1: Synthesis using Glacial Acetic Acid
This protocol is adapted from procedures involving similar starting materials.[3][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.89 mmol, 1 equivalent) and a ketone (e.g., 2-methylcyclohexanone, 1.89 mmol, 1 equivalent).[3][5]
-
Solvent Addition: Add glacial acetic acid (3 g, 0.05 mol) to the flask.[3][5]
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.[3]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the solution with 1M Sodium Hydroxide (NaOH).[3][5]
-
Dilute the mixture with water (100 mL) and extract the product with dichloromethane or chloroform (3 x 100 mL).[3][5]
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[3]
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by passing it through a short silica gel column to obtain the desired indole.[3][5]
Protocol 2: Two-Step Synthesis via Phenylhydrazone Intermediate
This protocol involves the initial formation and isolation of the phenylhydrazone, followed by acid-catalyzed cyclization.[7][8][9]
Step 1: Formation of Acetophenone p-tolylhydrazone
-
In a flask, dissolve acetophenone (0.167 mol) and this compound (0.167 mol) in ethanol (60 mL).[7]
-
Add a catalytic amount of glacial acetic acid.[7]
-
Cool the mixture in an ice bath to facilitate the precipitation of the solid product.[7]
-
Filter the resulting solid, wash it with dilute HCl followed by rectified spirit.[7]
-
Recrystallize the product from ethanol to obtain pure acetophenone p-tolylhydrazone.
Step 2: Cyclization to 5-methyl-2-phenyl-1H-indole
-
Using Polyphosphoric Acid (PPA):
-
Place the dried acetophenone p-tolylhydrazone (0.15 mol) in a beaker containing an excess of polyphosphoric acid (180 g).[7]
-
Heat the mixture, and upon completion of the reaction, add cold water to dissolve the PPA.[9]
-
Filter the solid product and wash it thoroughly with water.[9]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
-
Using Zinc Chloride (ZnCl₂):
-
In a tall beaker, intimately mix the freshly prepared acetophenone phenylhydrazone (0.25 mole) with powdered anhydrous zinc chloride (250 g).[8]
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously.[8]
-
After the initial vigorous reaction subsides, continue heating and stirring for a short period.
-
For work-up, the mixture can be digested with water and hydrochloric acid to dissolve the zinc chloride, followed by filtration and recrystallization of the crude product from ethanol.[8]
-
Data Presentation
The following tables summarize typical reaction parameters for the Fischer indole synthesis.
Table 1: Reaction Conditions for Fischer Indole Synthesis
| Parameter | Protocol 1 | Protocol 2 (PPA) | Protocol 2 (ZnCl₂) | Reference(s) |
| Starting Materials | p-Tolylhydrazine HCl, Ketone | Acetophenone p-tolylhydrazone | Acetophenone phenylhydrazone | [3],[7],[8] |
| Catalyst/Solvent | Glacial Acetic Acid | Polyphosphoric Acid | Anhydrous Zinc Chloride | [3],[7],[8] |
| Temperature | Reflux | Not specified, heating required | 170°C | [3],[8] |
| Reaction Time | 2-3 hours | Not specified | Not specified | [3] |
Table 2: Example Yields from Fischer Indole Synthesis
| Reactants | Catalyst/Solvent | Product | Yield | Reference(s) |
| p-Tolylhydrazine HCl, 2-methylcyclohexanone | Glacial Acetic Acid | 4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | 85% | [5] |
| Acetophenone phenylhydrazone | Choline chloride·2ZnCl₂ | 2-Phenylindole | 91% | [10] |
Visualizations
Fischer Indole Synthesis Workflow
Caption: General experimental workflow for the Fischer indole synthesis.
Fischer Indole Synthesis Mechanism
Caption: Key steps in the mechanism of the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ijnrd.org [ijnrd.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: Synthesis of Indoles from p-Tolylhydrazine Hydrochloride and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole (B1671886) synthesis is a classic and versatile acid-catalyzed chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine (B124118) and a carbonyl compound such as an aldehyde or ketone.[1][2] Discovered in 1883 by Hermann Emil Fischer, this reaction remains a cornerstone in the synthesis of a wide array of indole derivatives, which are pivotal scaffolds in many pharmaceuticals, including the triptan class of antimigraine drugs, as well as in agrochemicals and natural products.[1][3] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to form the indole ring.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the synthesis of indoles and indolenines via the reaction of p-tolylhydrazine hydrochloride with various ketones. The choice of acid catalyst is crucial, with Brønsted acids (e.g., HCl, H₂SO₄, acetic acid) and Lewis acids (e.g., ZnCl₂, BF₃) being commonly employed.[1][4][5] The protocols outlined below utilize glacial acetic acid, a common and effective catalyst and solvent for this transformation.
Reaction Mechanism and Workflow
The generally accepted mechanism for the Fischer indole synthesis, as first proposed by Robinson, involves several key steps:[4][5]
-
Formation of Phenylhydrazone: The reaction initiates with the condensation of p-tolylhydrazine with a ketone to form the corresponding p-tolylhydrazone.[2][3]
-
Tautomerization: The p-tolylhydrazone tautomerizes to its enamine isomer.[2][3]
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a protonation followed by a[3][3]-sigmatropic rearrangement, which is the key bond-forming step.[1][2][4]
-
Cyclization and Elimination: The resulting intermediate undergoes cyclization and subsequent elimination of an ammonia molecule to yield the final aromatic indole product.[1][2][3][4]
The following diagram illustrates the logical workflow of the Fischer indole synthesis.
References
Application Notes and Protocols: Acid Catalysts for Fischer Indole Synthesis with p-Tolylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole (B1671886) synthesis is a powerful and versatile method for the synthesis of the indole nucleus, a key structural motif in a vast array of pharmaceuticals, natural products, and functional materials.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. The choice of the acid catalyst is a critical parameter that can significantly influence the reaction rate, yield, and overall efficiency.[2]
These application notes provide a detailed overview of the use of various acid catalysts in the Fischer indole synthesis, with a specific focus on reactions starting from p-tolylhydrazine hydrochloride. This document includes a summary of quantitative data, detailed experimental protocols for key catalysts, and visualizations of the reaction pathway and experimental workflow.
Catalyst Selection and Quantitative Data
A variety of Brønsted and Lewis acids have been successfully employed to catalyze the Fischer indole synthesis.[3] Common Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA).[2][4] Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective.[3][4]
The selection of an appropriate acid catalyst is crucial and often depends on the specific substrates and desired reaction conditions.[4] For instance, polyphosphoric acid is often effective for less reactive substrates due to its high acidity and dehydrating properties.[3] Lewis acids can be milder and advantageous for substrates sensitive to strong Brønsted acids.[3]
The following table summarizes the performance of different acid catalysts in the Fischer indole synthesis of 6-methylindoles from this compound and various ketones. It is important to note that the reaction conditions are not identical across all entries, which may affect direct comparisons of the yields.
| Catalyst System | Ketone | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Glacial Acetic Acid | Isopropyl methyl ketone | Glacial Acetic Acid | Room Temp. | - | 88 | [5] |
| Glacial Acetic Acid | 2-Methylcyclohexanone | Glacial Acetic Acid | Reflux | 2 h | 85 | |
| Acetic Acid / HCl | Isopropyl methyl ketone | Acetic Acid | - | 4 h | 30 | [6] |
| Polyphosphoric Acid (PPA) | Phenylacetylene | - | - | - | 78 | [7] |
| p-Toluenesulfonic acid (p-TsOH) | 3-Pentanone | None | 100 | 5 min | 82 | [6] |
| Zinc Chloride (ZnCl₂) & Chiral Phosphoric Acid | 2,2-disubstituted cyclopentane-1,3-diones | - | - | - | Moderate to Good | [8] |
Reaction Pathway and Mechanism
The Fischer indole synthesis proceeds through a well-established mechanism involving several key acid-catalyzed steps. The overall transformation is a rearrangement followed by cyclization and elimination of ammonia.
Experimental Protocols
The following protocols provide detailed methodologies for the Fischer indole synthesis using this compound with different acid catalysts.
Protocol 1: Glacial Acetic Acid as Catalyst and Solvent
This protocol is adapted from the synthesis of 2,3,3,5-tetramethylindolenine.[5]
Materials:
-
This compound (1.0 eq)
-
Isopropyl methyl ketone (1.0 eq)
-
Glacial acetic acid
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 0.25 g, 1.62 mmol) and isopropyl methyl ketone (e.g., 0.14 g, 1.62 mmol).
-
Add glacial acetic acid (e.g., 2 g, 0.03 mol) to the flask.
-
Stir the mixture at room temperature or reflux for the required time (monitor by TLC). For the synthesis of 2,3,3,5-tetramethylindolenine, the mixture was refluxed for 2.25 hours.[5]
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with 1 M NaOH solution.
-
Dilute the mixture with water (e.g., 100 mL) and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired indole.
Protocol 2: Polyphosphoric Acid (PPA) as Catalyst
This protocol is a general procedure for Fischer indole synthesis using PPA.[3][7]
Materials:
-
This compound (1.0 eq)
-
A suitable ketone or alkyne (1.0 eq)
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Water
Procedure:
-
In a round-bottom flask, pre-heat polyphosphoric acid (approximately 10 times the weight of the hydrazine) to about 100°C with vigorous stirring.
-
Carefully add the this compound and the ketone/alkyne to the hot PPA.
-
Increase the temperature and heat the mixture, for example at 150-160°C, for a short period (e.g., 10-15 minutes), monitoring the reaction by TLC.[5]
-
Allow the reaction mixture to cool to about 100°C.
-
Pour the cooled mixture onto crushed ice with continuous stirring to precipitate the product.
-
Filter the solid product and wash it thoroughly with water.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 3: p-Toluenesulfonic Acid (p-TsOH) as Catalyst (Solvent-Free)
This protocol describes a solvent-free approach using p-TsOH.[6]
Materials:
-
This compound (1.0 eq)
-
A suitable ketone (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (3.0 eq)
-
Water
Procedure:
-
In a test tube or a small flask, mix this compound, the ketone, and p-toluenesulfonic acid monohydrate.
-
Heat the mixture with swirling at 100°C for approximately 5 minutes.
-
Cool the mixture to room temperature.
-
Add water to the cooled mixture and filter the solid product.
-
Wash the collected solid with water and dry it under a vacuum to obtain the indole product.
Experimental Workflow
The general workflow for performing a Fischer indole synthesis experiment involves several key stages, from reaction setup to product purification and analysis.
Conclusion
The Fischer indole synthesis remains a highly relevant and widely used method for the construction of the indole ring system. The choice of acid catalyst is a critical parameter that allows for the optimization of the reaction for a variety of substrates. These application notes provide a practical guide for researchers in the selection of catalysts and the execution of the Fischer indole synthesis with this compound, a common and important starting material in medicinal and materials chemistry. Careful consideration of the reaction conditions and the choice of catalyst will lead to successful and efficient synthesis of the desired indole derivatives.
References
- 1. organic chemistry - Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
Application Notes and Protocols: A Comparative Study of Brønsted and Lewis Acids in the Fischer Indole Synthesis of p-Tolylhydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a widely utilized method for the preparation of indole derivatives, which are pivotal scaffolds in numerous pharmaceuticals and biologically active compounds.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[1][2] The choice of the acid catalyst is a critical parameter that can significantly influence the reaction's efficiency, yield, and substrate scope. This document provides a detailed comparison of Brønsted and Lewis acids as catalysts in the Fischer indole synthesis, with a specific focus on the use of p-tolylhydrazine hydrochloride as a starting material.
The selection of an appropriate acid catalyst is crucial for the success of the Fischer indole synthesis.[3] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃, and AlCl₃) have been successfully employed to facilitate this transformation.[1][3] The choice between a Brønsted and a Lewis acid often depends on the nature of the substrates and the desired reaction conditions.
Reaction Mechanisms: Brønsted vs. Lewis Acid Catalysis
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps: formation of a phenylhydrazone, tautomerization to an enamine, a[1][1]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia (B1221849) to yield the aromatic indole.[1][2] Both Brønsted and Lewis acids play a crucial role in catalyzing these steps.
Brønsted Acid Catalysis
In Brønsted acid catalysis, a proton is the key catalytic species. The acid protonates the carbonyl group of the aldehyde or ketone, activating it for nucleophilic attack by the arylhydrazine to form the hydrazone. Subsequently, the Brønsted acid protonates the hydrazone, facilitating the tautomerization to the enamine intermediate. The crucial[1][1]-sigmatropic rearrangement is also promoted by the acidic conditions, leading to the formation of a di-imine intermediate, which then undergoes cyclization and elimination of an ammonium (B1175870) ion to afford the final indole product.
Caption: Brønsted acid-catalyzed Fischer indole synthesis pathway.
Lewis Acid Catalysis
Lewis acids, being electron pair acceptors, function by coordinating to the carbonyl oxygen of the aldehyde or ketone. This coordination increases the electrophilicity of the carbonyl carbon, thereby activating it for the initial reaction with the arylhydrazine. The Lewis acid can also play a role in the subsequent steps by coordinating with nitrogen atoms in the intermediates, which facilitates the electronic rearrangements required for the[1][1]-sigmatropic shift and the final cyclization and elimination steps. Zinc chloride (ZnCl₂) is one of the most commonly used Lewis acid catalysts in this reaction.[4]
References
Application Notes and Protocols: One-pot Fischer Indole Synthesis with p-Tolylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot Fischer indole (B1671886) synthesis using p-tolylhydrazine hydrochloride. This method offers an efficient and streamlined approach to synthesizing 5-methyl-substituted indoles, which are important structural motifs in many biologically active compounds and pharmaceutical agents.
The Fischer indole synthesis is a classic and versatile reaction for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2][3] One-pot variations are particularly advantageous as they reduce reaction time, minimize waste, and simplify purification processes.[4] These protocols are designed for laboratory-scale synthesis and can be adapted for the generation of compound libraries in drug discovery.
Data Presentation
The following table summarizes quantitative data for the one-pot Fischer indole synthesis using this compound with various carbonyl compounds. The data, compiled from scientific literature, highlights different reaction conditions and their outcomes.
| Entry | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 1 | Isopropyl methyl ketone | Glacial Acetic Acid | Reflux | 2.25 h | 2,3,3,5-Tetramethylindolenine | High Yield | [2] |
| 2 | 2-Methylcyclohexanone | Glacial Acetic Acid | Reflux | 2 h | 4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | 85 | [5] |
| 3 | Butanone | Not specified (in a three-component reaction with iodomethane) | Not specified | < 30 min | 1,2,3,5-Tetramethylindole | 98 | [4] |
| 4 | Cyclohexanone | p-Toluenesulfonic acid / Microwave | 600 W | 3 min | 6-Methyl-1,2,3,4-tetrahydrocarbazole | 91 | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the one-pot Fischer indole synthesis with this compound.
Protocol 1: General Procedure for One-Pot Synthesis in Acetic Acid
This protocol is a general method for the synthesis of indoles using a Brønsted acid catalyst.[2]
Materials:
-
This compound
-
Aldehyde or ketone (e.g., isopropyl methyl ketone, 2-methylcyclohexanone)
-
Glacial acetic acid
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the desired carbonyl compound (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask. The amount of acetic acid should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture with a 1 M NaOH solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired indole.
Protocol 2: Microwave-Assisted One-Pot Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to significantly shorter reaction times and high yields.[6]
Materials:
-
This compound
-
Aldehyde or ketone (e.g., cyclohexanone)
-
p-Toluenesulfonic acid (p-TSA)
-
Microwave synthesizer and appropriate reaction vials
-
Ethyl acetate (B1210297) or other suitable organic solvent
Procedure:
-
Reactant Preparation: In a microwave reaction vial, add this compound (1.0 eq), the carbonyl compound (1.0 eq), and a catalytic amount of p-TSA.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a predetermined power (e.g., 600 W) and for a short duration (e.g., 3 minutes). The optimal time and power should be determined for each specific substrate combination.
-
Work-up and Isolation: After the reaction is complete and the vial has cooled to a safe temperature, open the vial. Dissolve the reaction mixture in an organic solvent like ethyl acetate.
-
Purification: The product can be isolated by removing the solvent and purified further by recrystallization or column chromatography if necessary.
Visualizations
Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a[2][2]-sigmatropic rearrangement, and subsequent cyclization and aromatization with the elimination of ammonia.[1][3]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot Fischer indole synthesis.
Caption: A generalized workflow for the one-pot Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of p-Tolylhydrazine Hydrochloride in Pharmaceutical Samples using HPLC with Pre-column Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust method for the quantitative analysis of p-Tolylhydrazine hydrochloride in pharmaceutical preparations. Due to its poor chromophoric properties, direct HPLC analysis of p-Tolylhydrazine lacks the required sensitivity for trace-level quantification. To overcome this limitation, a pre-column derivatization step using salicylaldehyde (B1680747) is employed to form a highly UV-absorbent hydrazone derivative. This method provides a reliable and accurate approach for the determination of this compound as a potential genotoxic impurity in drug substances and formulations.
Introduction
p-Tolylhydrazine is a chemical intermediate used in the synthesis of various pharmaceutical compounds. However, it is also a potential genotoxic impurity (PGI) that needs to be strictly controlled in final drug products. The inherent low UV absorbance of p-Tolylhydrazine makes its direct quantification by HPLC-UV challenging, especially at the low levels required for PGI monitoring. Chemical derivatization is a widely used strategy to enhance the detectability of analytes with poor chromophores.[1] This involves reacting the target molecule with a labeling agent to produce a derivative with significantly improved spectroscopic properties.
Several derivatizing agents, such as benzaldehyde, p-anisaldehyde, and salicylaldehyde, have been successfully used for the analysis of hydrazine (B178648) and its derivatives.[1][2][3] Salicylaldehyde is a particularly effective reagent as it reacts with hydrazines to form stable Schiff bases (hydrazones) that exhibit strong UV absorbance, thereby significantly enhancing detection sensitivity.[2] This application note provides a detailed protocol for the derivatization of this compound with salicylaldehyde followed by its quantification using reverse-phase high-performance liquid chromatography (RP-HPLC).
Chemical Derivatization Reaction
The derivatization of this compound with salicylaldehyde proceeds via a condensation reaction to form the corresponding salicylaldehyde 4-methylphenylhydrazone. This reaction is typically carried out at ambient or slightly elevated temperatures.
Caption: Chemical derivatization of p-Tolylhydrazine with salicylaldehyde.
Experimental Workflow
The overall experimental workflow for the analysis of this compound involves sample preparation, derivatization, and subsequent HPLC analysis. A schematic representation of this process is provided below.
Caption: Workflow for this compound analysis.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Salicylaldehyde (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) dihydrogen phosphate (B84403) (analytical grade)
-
Ultrapure water
-
Drug substance/product for analysis
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Buffer:Methanol (25:75 v/v) |
| Buffer Preparation | Dissolve 10 g of ammonium dihydrogen phosphate in 1000 mL of water.[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 40 minutes |
Preparation of Solutions
-
Diluent: Methanol
-
Standard Stock Solution (100 µg/mL of p-Tolylhydrazine): Accurately weigh about 12.6 mg of this compound (equivalent to 10 mg of p-Tolylhydrazine) and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 0.1 to 10 µg/mL.
-
Derivatizing Reagent (0.1% Salicylaldehyde): Dilute 100 µL of salicylaldehyde to 100 mL with methanol in a volumetric flask.
-
Sample Preparation: Accurately weigh a quantity of the drug substance or product equivalent to 100 mg of the active pharmaceutical ingredient (API) and transfer to a 10 mL volumetric flask. Add 5 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
Derivatization Protocol
-
To 1 mL of each working standard solution and the sample solution in separate vials, add 1 mL of the 0.1% salicylaldehyde derivatizing reagent.
-
Vortex the vials for 30 seconds.
-
Allow the reaction to proceed at ambient temperature for 20 minutes.
-
After incubation, the solutions are ready for injection into the HPLC system.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method based on similar analyses of hydrazine derivatives.
| Parameter | Expected Value |
| Retention Time (Derivative) | To be determined (typically 10-20 min) |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Conclusion
The described pre-column derivatization method using salicylaldehyde provides a sensitive, specific, and reliable approach for the quantitative determination of this compound in pharmaceutical samples. The method is suitable for quality control laboratories for routine analysis and for monitoring this potential genotoxic impurity in drug development and manufacturing. The detailed protocol and expected performance characteristics serve as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
Application Notes and Protocols for the Synthesis of Substituted Indoles from p-Tolylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of substituted indoles utilizing p-tolylhydrazine hydrochloride as a key starting material. The Fischer indole (B1671886) synthesis, a robust and versatile method, serves as the primary reaction pathway discussed. This document offers detailed experimental protocols, quantitative data for various indole products, and visual diagrams to elucidate the reaction mechanism and workflow.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of this important heterocycle.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][2] This document specifically focuses on the use of this compound to generate 5-methyl-substituted indoles, a common motif in pharmacologically active compounds.
Reaction Mechanism: The Fischer Indole Synthesis
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:[1][2]
-
Phenylhydrazone Formation: The reaction begins with the condensation of p-tolylhydrazine with an aldehyde or ketone under acidic conditions to form the corresponding p-tolylhydrazone.
-
Tautomerization: The p-tolylhydrazone undergoes tautomerization to form an ene-hydrazine intermediate.[3]
-
[2][2]-Sigmatropic Rearrangement: A[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine is the rate-determining step, leading to the formation of a di-imine intermediate.[2]
-
Cyclization and Aromatization: The di-imine intermediate undergoes intramolecular cyclization and subsequent elimination of ammonia (B1221849) to yield the final aromatic indole product.[1][3]
References
Application Notes and Protocols: The Role of p-Tolylhydrazine Hydrochloride Analogs in the Synthesis of Triptan Drugs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the synthesis of triptan-class drugs, with a specific focus on the pivotal role of p-tolylhydrazine hydrochloride and its structural analogs in the Fischer indole (B1671886) synthesis. Triptans are a class of tryptamine-based drugs effective in the treatment of acute migraine and cluster headaches.[1] Their synthesis predominantly relies on the construction of a core indole structure, a reaction often efficiently achieved through the Fischer indole synthesis.[2][3]
The Fischer indole synthesis, discovered in 1883, is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.[3][4] This method remains a cornerstone in the synthesis of pharmaceuticals, including the triptan family of drugs.[2]
Triptan Signaling Pathway: 5-HT1B/1D Receptor Agonism
Triptans exert their therapeutic effect by acting as selective agonists for the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[5][6] Activation of these G-protein coupled receptors leads to a cascade of intracellular events that ultimately alleviate migraine symptoms. The proposed mechanism involves:
-
Vasoconstriction of Cranial Blood Vessels: Triptans bind to 5-HT1B receptors on the smooth muscle of dilated intracranial blood vessels, causing them to constrict.[7][8]
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and Neurokinin A.[7][8]
-
Inhibition of Nociceptive Neurotransmission: Triptans are also thought to inhibit pain signal transmission within the trigeminocervical complex in the brainstem.[5]
References
- 1. Triptans in migraine: a comparative review of pharmacology, pharmacokinetics and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Regioselectivity in Fischer Indole Synthesis with Substituted Ketones and p-Tolylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole (B1671886) synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone in synthetic organic chemistry for the construction of the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1] This method's versatility allows for the preparation of a wide array of substituted indoles.[4]
A key challenge and area of interest in the Fischer indole synthesis arises when unsymmetrical ketones are employed, leading to the potential formation of two regioisomeric indole products. The regiochemical outcome is highly dependent on several factors, including the structure of the ketone, the nature and position of substituents on the arylhydrazine, the choice of acid catalyst, and the reaction conditions.[5][6] Understanding and controlling this regioselectivity is crucial for the efficient synthesis of target indole derivatives in drug discovery and development.
These application notes provide a detailed examination of the regioselectivity of the Fischer indole synthesis using p-tolylhydrazine hydrochloride as the arylhydrazine source with various substituted ketones. Detailed experimental protocols and a summary of reported data are presented to guide researchers in predicting and achieving desired regiochemical outcomes.
Factors Influencing Regioselectivity
The direction of cyclization in the Fischer indole synthesis with unsymmetrical ketones is primarily determined by the stability of the intermediate ene-hydrazine tautomers, which is influenced by both steric and electronic factors.
-
Steric Effects: In general, the acid-catalyzed tautomerization of the hydrazone to the ene-hydrazine will favor the formation of the less sterically hindered double bond.[7] This often leads to the cyclization occurring at the less substituted α-carbon of the ketone. For instance, with methyl ketones, the reaction tends to favor the formation of the 3-unsubstituted indole.[7]
-
Electronic Effects: The electronic nature of the substituents on the ketone can also influence the stability of the ene-hydrazine intermediate. Electron-withdrawing groups can affect the acidity of the α-protons and influence the direction of enolization.
-
Acid Catalyst: The strength and nature of the acid catalyst play a critical role in determining the regioselectivity. Stronger acids and higher temperatures tend to favor cyclization at the less substituted position.[5][6] The choice of catalyst, ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃, can significantly impact the product distribution.[1][2]
Data Summary
| Ketone | Major Product(s) | Minor Product(s) | Catalyst/Solvent | Yield (%) | Reference(s) |
| Methyl Ethyl Ketone | 2,3,5-Trimethyl-1H-indole | 2-Ethyl-5-methyl-1H-indole | Varies with acid strength | Not Specified | [5] |
| 3-Methyl-2-butanone (B44728) (Methyl Isopropyl Ketone) | 2,3,3,5-Tetramethyl-3H-indole | Not reported | Glacial Acetic Acid | High | [8][9] |
| Acetophenone (B1666503) | 5-Methyl-2-phenyl-1H-indole | Not applicable | Zinc Chloride | 72-80 | [10][11] |
Note: The product ratios for methyl ethyl ketone are highly dependent on the acidity of the reaction medium.[5] For 3-methyl-2-butanone, the major product is a 3H-indole (indolenine) due to the quaternary carbon at the 3-position.
Experimental Protocols
General Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
Protocol 1: Synthesis of 2,3,5-Trimethyl-1H-indole and 2-Ethyl-5-methyl-1H-indole from Methyl Ethyl Ketone
This protocol is a general procedure, and the ratio of products will be highly dependent on the chosen acid catalyst and reaction temperature.[5]
Materials:
-
This compound
-
Methyl ethyl ketone
-
Acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or Eaton's reagent)
-
Solvent (e.g., ethanol (B145695), acetic acid, or none)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol. Add methyl ethyl ketone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete (monitored by TLC). The hydrazone can be isolated or used directly in the next step.
-
Indolization: To the hydrazone (or the in situ mixture), add the chosen acid catalyst. For example, with polyphosphoric acid (PPA), the hydrazone is added to vigorously stirred PPA at an elevated temperature (e.g., 100-150 °C). With Eaton's reagent (P₂O₅/MeSO₃H), the reaction can often be performed at lower temperatures.[7]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: The crude product, a mixture of 2,3,5-trimethyl-1H-indole and 2-ethyl-5-methyl-1H-indole, can be purified and the isomers separated by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Synthesis of 2,3,3,5-Tetramethyl-3H-indole from 3-Methyl-2-butanone (Methyl Isopropyl Ketone)[8][9]
Materials:
-
This compound (0.25 g, 1.62 mmol)
-
3-Methyl-2-butanone (isopropyl methyl ketone) (0.14 g, 1.62 mmol)
-
Glacial acetic acid (2 g, ~2 mL)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Chloroform (B151607) (CDCl₃) or Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (0.25 g, 1.62 mmol), 3-methyl-2-butanone (0.14 g, 1.62 mmol), and glacial acetic acid (2 g).[8]
-
Heating: Heat the mixture to reflux with stirring for approximately 2.25 hours.[8]
-
Reaction Monitoring: Monitor the reaction progress by TLC until completion.[8]
-
Work-up: Cool the reaction mixture to room temperature and neutralize it with 1 M NaOH solution.[8]
-
Extraction: Dilute the mixture with water (100 mL) and extract with chloroform or dichloromethane (3 x 100 mL).[8]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by evaporation under reduced pressure.[8]
-
Purification: Purify the residue by passing it through a short silica gel column to yield 2,3,3,5-tetramethyl-3H-indole.[8]
Protocol 3: Synthesis of 5-Methyl-2-phenyl-1H-indole from Acetophenone
This protocol is adapted from a general procedure for the synthesis of 2-phenylindole.[11]
Materials:
-
This compound
-
Acetophenone
-
Anhydrous zinc chloride (ZnCl₂)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sand (optional, to prevent solidification)
Procedure:
-
Hydrazone Formation: Prepare the p-tolylhydrazone of acetophenone by warming an equimolar mixture of this compound and acetophenone in ethanol with a catalytic amount of acetic acid. The product can be crystallized, filtered, and dried.
-
Indolization: In a beaker, intimately mix the dried acetophenone p-tolylhydrazone (1.0 eq) with powdered anhydrous zinc chloride (approx. 5 eq).[11]
-
Heating: Heat the mixture in an oil bath to around 170-180 °C with vigorous stirring. The mixture will become liquid, and fumes will evolve. After a few minutes, remove the beaker from the heat and continue stirring. Sand can be added to prevent the mixture from solidifying into a hard mass.[11]
-
Work-up: After cooling, digest the solid mass with water and concentrated hydrochloric acid to dissolve the zinc chloride.[11]
-
Isolation: Filter the solid crude product.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 5-methyl-2-phenyl-1H-indole.[11]
Mandatory Visualizations
Caption: A generalized workflow for the Fischer indole synthesis.
Caption: Factors influencing the regiochemical outcome of the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 4. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. researchwithnj.com [researchwithnj.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with p-Tolylhydrazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield in the Fischer indole (B1671886) synthesis using p-Tolylhydrazine hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Fischer indole synthesis with this compound in a question-and-answer format.
Question: My reaction with this compound is resulting in a low yield. What are the common contributing factors?
Answer:
Low yields in the Fischer indole synthesis using this compound can arise from several factors:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to the choice of acid catalyst, solvent, and temperature. The electron-donating nature of the tolyl group can influence the reaction rate and may require fine-tuning of these parameters.[1][2]
-
Side Reactions: The acidic conditions can promote side reactions such as aldol (B89426) condensation of the carbonyl partner or other unwanted rearrangements.[2]
-
Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can lead to the formation of byproducts and a reduction in the yield of the desired indole.[2]
-
Air Oxidation: Indoles can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Question: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for the desired indole?
Answer:
The formation of multiple products, particularly when using unsymmetrical ketones, is a common challenge. Here are some strategies to enhance selectivity:
-
Choice of Acid Catalyst: The regioselectivity of the cyclization can be influenced by the acid catalyst. For meta-substituted phenylhydrazines like p-tolylhydrazine, cyclization is generally favored at the position para to the substituent. However, experimenting with different Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can alter the product ratio.[1][3]
-
Reaction Temperature: Temperature can play a crucial role in directing the reaction towards the thermodynamically more stable product. Careful control and optimization of the reaction temperature are recommended.[1]
-
One-Pot vs. Two-Step Procedure: While a one-pot reaction is often convenient, isolating the intermediate p-tolylhydrazone before the cyclization step can sometimes lead to a cleaner reaction and improved yield of the desired indole.[4]
Question: My reaction appears to be very slow or is not proceeding to completion. What can I do to drive the reaction forward?
Answer:
A sluggish reaction can be addressed by considering the following:
-
Stronger Acid Catalyst: If a weak acid like acetic acid is being used, switching to a stronger acid such as p-toluenesulfonic acid or polyphosphoric acid (PPA) can accelerate the reaction.[3][5]
-
Higher Temperature: Increasing the reaction temperature can provide the necessary activation energy for the key[1][1]-sigmatropic rearrangement.[1] Refluxing in a higher-boiling solvent might be beneficial.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields for the Fischer indole synthesis.[6][7]
Frequently Asked Questions (FAQs)
What is the general mechanism of the Fischer indole synthesis?
The Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The this compound reacts with an aldehyde or ketone in the presence of an acid to form a p-tolylhydrazone.
-
Tautomerization: The p-tolylhydrazone tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the protonated enamine undergoes a[1][1]-sigmatropic rearrangement.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.
-
Ammonia (B1221849) Elimination: The final step involves the elimination of an ammonia molecule to form the stable indole ring.[3][5][8]
How does the methyl group on p-tolylhydrazine affect the reaction?
The methyl group is an electron-donating group. This generally has an activating effect on the phenyl ring, which can facilitate the[1][1]-sigmatropic rearrangement, potentially leading to higher yields and allowing for milder reaction conditions compared to reactions with unsubstituted or electron-withdrawn phenylhydrazines.[1]
What are the most effective catalysts for the Fischer indole synthesis with this compound?
Both Brønsted and Lewis acids are effective catalysts. Commonly used catalysts include:
-
Brønsted Acids: Acetic acid, p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA).[3][5]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[3][5]
The optimal catalyst will depend on the specific carbonyl compound being used.
Data Presentation
Table 1: Conventional Fischer Indole Synthesis of Tetramethylindolenine Derivatives using Tolylhydrazine Hydrochlorides [8]
| Entry | Tolylhydrazine Hydrochloride | Ketone | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | This compound | Isopropyl methyl ketone | Glacial Acetic Acid | Reflux | 2.25 | 88 |
| 2 | m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial Acetic Acid | Room Temp | - | 88 |
Table 2: Microwave-Assisted Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole [6][7]
| Entry | Phenylhydrazine (B124118) | Ketone | Catalyst | Method | Power (W) | Time (min) | Yield (%) |
| 1 | Phenylhydrazine | Cyclohexanone | ZnCl₂ | Microwave | 600 | 3 | 76 |
| 2 | Phenylhydrazine | Cyclohexanone | p-TSA | Microwave | 600 | 3 | 91 |
Experimental Protocols
Protocol 1: Synthesis of 2,3,3,5-Tetramethylindolenine using this compound and Isopropyl Methyl Ketone [8]
-
Reactant Mixture: In a round-bottom flask, add this compound (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol) to glacial acetic acid (2 g, 0.03 mol).
-
Reaction: Reflux the mixture with stirring for 2.25 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M NaOH.
-
Extraction: Dilute the mixture with water (100 mL) and extract with CDCl₃ (3 x 100 mL).
-
Purification: Dry the combined organic layers over Na₂SO₄, remove the solvent by evaporation, and purify the residue using a short silica (B1680970) gel column.
Protocol 2: Microwave-Assisted Synthesis of 2-Phenylindole [9]
This protocol uses phenylhydrazine as an example but can be adapted for this compound.
-
Reactant Preparation: In a 10 mL microwave process vial, combine phenylhydrazine (1.0 mmol) and acetophenone (B1666503) (1.0 mmol).
-
Catalyst Addition: Carefully add Eaton's reagent (P₂O₅ in MeSO₃H, 2 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170°C for 10 minutes with magnetic stirring.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Product Isolation: Neutralize the solution with a saturated sodium bicarbonate solution. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product with water and recrystallize from ethanol (B145695) to yield pure 2-phenylindole.
Visualizations
Caption: General experimental workflow for the Fischer indole synthesis.
Caption: Troubleshooting flowchart for low yield in Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepdyve.com [deepdyve.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: p-Tolylhydrazine Hydrochloride Indole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the Fischer indole (B1671886) synthesis using p-tolylhydrazine hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer indole synthesis using this compound is resulting in a low yield. What are the common contributing factors?
A1: Low yields in this specific synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature, reaction time, and the choice and concentration of the acid catalyst.[1][2] These parameters often require empirical optimization for each specific ketone or aldehyde substrate.
-
Instability of Intermediates or Products: Under prolonged heating or harsh acidic conditions, the intermediate hydrazone or the final indole product can be susceptible to decomposition, oxidation, or polymerization.[2]
-
Purity of Starting Materials: Impurities in the this compound or the carbonyl compound can lead to unwanted side reactions and lower the yield of the desired indole.
-
Inappropriate Acid Catalyst: The selection of the acid catalyst is critical. Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[2][3] The optimal catalyst will depend on the specific reactants.
Q2: I am observing the formation of multiple products in my reaction with an unsymmetrical ketone. What are these side products and how can I control their formation?
A2: When using an unsymmetrical ketone (e.g., methyl ethyl ketone), the cyclization can occur on either side of the carbonyl group, leading to the formation of two isomeric indoles. In the case of this compound and methyl ethyl ketone, the expected products are 5-methyl-2,3-dimethylindole and 5-methyl-3-ethyl-1H-indole.
The ratio of these isomers is significantly influenced by the choice of the acid catalyst. Milder conditions with weaker acids tend to favor cyclization at the more substituted carbon, while stronger acids and higher temperatures can favor cyclization at the less substituted carbon.
Q3: My reaction has stalled, and I am recovering unreacted starting material. What could be the issue?
A3: Incomplete conversion can be due to:
-
Insufficient Acid Catalyst: The acid catalyst is crucial for the reaction mechanism. An inadequate amount may lead to an incomplete reaction. It is important to note that the ammonia (B1221849) generated as a byproduct can neutralize the acid catalyst, so a stoichiometric amount or even an excess is often required.[4]
-
Low Reaction Temperature or Short Reaction Time: The reaction may require higher temperatures or longer reaction times to proceed to completion. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.[5]
-
Formation of a Stable, Unreactive Hydrazone: While the formation of the phenylhydrazone is a necessary intermediate step, under certain conditions, it may not efficiently proceed to the subsequent cyclization. A change in the acid catalyst or an increase in temperature might be necessary to promote the key[6][6]-sigmatropic rearrangement.[3][7]
Q4: I have isolated a product that is not an indole but has a similar mass. What could it be?
A4: A common side product in the Fischer indole synthesis is an indolenine (a 3H-indole). This occurs when the cyclization happens with a ketone that has a quaternary alpha-carbon. For instance, the reaction of this compound with isopropyl methyl ketone yields 2,3,3,5-tetramethylindolenine.[5] Indolenines are non-aromatic isomers of indoles and can sometimes be the major product depending on the structure of the ketone.
Quantitative Data Summary
The regioselectivity of the Fischer indole synthesis with this compound and unsymmetrical ketones is highly dependent on the reaction conditions, particularly the acid catalyst used. Below is a summary of product distribution with methyl ethyl ketone.
| Acid Catalyst | 5-methyl-2,3-dimethylindole (%) | 5-methyl-3-ethyl-1H-indole (%) |
| Acetic Acid | 65 | 35 |
| Sulfuric Acid | 40 | 60 |
| Polyphosphoric Acid | 25 | 75 |
Note: These are representative values and can vary based on reaction temperature and time.
Experimental Protocols
Synthesis of 2,3,3,5-Tetramethylindolenine [5]
This protocol details the synthesis of an indolenine derivative from this compound and isopropyl methyl ketone.
Materials:
-
This compound
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Chloroform (B151607) (CHCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and isopropyl methyl ketone (1.0 eq).
-
Add glacial acetic acid to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a 1 M NaOH solution.
-
Dilute the mixture with water and extract the product with chloroform (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Reaction Pathway and Side Reactions
The following diagram illustrates the main reaction pathway for the Fischer indole synthesis with this compound and an unsymmetrical ketone, highlighting the branching point that leads to isomeric indole products.
Caption: Fischer Indole Synthesis Pathway and Isomer Formation.
Experimental Workflow
This diagram outlines the general experimental workflow for the Fischer indole synthesis.
Caption: General Experimental Workflow.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting low yield in Fischer indole synthesis with p-Tolylhydrazine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in the Fischer indole (B1671886) synthesis, particularly when using p-tolylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer indole synthesis and why is it a common method for indole formation?
The Fischer indole synthesis is a classic organic reaction that produces the aromatic heterocycle indole from a phenylhydrazine (B124118) and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1] It is a widely used and versatile method due to the ready availability of starting materials and its applicability to the synthesis of a wide range of substituted indoles, which are important structural motifs in many pharmaceuticals.[1][2]
Q2: What are the key mechanistic steps of the Fischer indole synthesis?
The reaction mechanism involves several key stages:[1][2][3]
-
Hydrazone Formation: The this compound reacts with the ketone or aldehyde to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved, and a C-C bond is formed.
-
Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by intramolecular cyclization.
-
Ammonia (B1221849) Elimination: The final step involves the elimination of ammonia to form the stable indole ring.
Q3: What are common causes for low yields in this reaction?
Low yields in the Fischer indole synthesis using this compound can stem from several factors, including:[4]
-
Purity of Starting Materials: Impurities in the this compound or the carbonyl compound can lead to side reactions.
-
Suboptimal Reaction Conditions: The choice of acid catalyst, reaction temperature, and solvent are crucial and highly substrate-dependent.
-
Side Reactions: The formation of byproducts is a common issue that can consume starting materials and complicate purification.
-
Product Decomposition: The indole product itself might be unstable under the reaction conditions, especially at high temperatures or in the presence of strong acids.[3]
-
Issues with Unsymmetrical Ketones: The use of unsymmetrical ketones can lead to the formation of two regioisomeric indole products, which can be difficult to separate and may lower the yield of the desired isomer.[5]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to troubleshooting and optimizing your Fischer indole synthesis.
Issue 1: Low Conversion of Starting Materials
Question: My TLC analysis shows a significant amount of unreacted this compound and/or ketone. How can I drive the reaction to completion?
Possible Causes & Solutions:
-
Insufficient Acidity: The catalyst may not be strong enough or used in a sufficient amount to promote the reaction.
-
Low Reaction Temperature: The reaction often requires elevated temperatures to overcome the activation energy of the[3][3]-sigmatropic rearrangement.[7]
-
Action: Gradually increase the reaction temperature while monitoring the progress by TLC. Be cautious of potential decomposition at excessively high temperatures.[3]
-
-
Short Reaction Time: The reaction may simply need more time to reach completion.
-
Action: Extend the reaction time and monitor by TLC until the starting materials are consumed.
-
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Question: I am using an unsymmetrical ketone and obtaining a mixture of two indole isomers. How can I improve the regioselectivity?
Possible Causes & Solutions:
-
Nature of the Ketone and Acid: The direction of cyclization with unsymmetrical ketones is influenced by the steric and electronic nature of the ketone and the acidity of the medium.[5]
-
Action: The choice of acid catalyst can significantly influence the product ratio. For instance, stronger acids may favor cyclization at the less substituted carbon.[5] Experiment with different acid catalysts (e.g., acetic acid vs. p-toluenesulfonic acid) to see if the isomer ratio can be improved.
-
Issue 3: Product Decomposition and Darkening of the Reaction Mixture
Question: My reaction mixture turns dark, and I observe streaking on my TLC plate, suggesting product decomposition. What can I do to minimize this?
Possible Causes & Solutions:
-
Excessive Heat or Prolonged Reaction Time: Indoles can be sensitive to prolonged exposure to strong acids and high temperatures, leading to polymerization or other decomposition pathways.[3]
-
Action: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Consider lowering the reaction temperature if significant decomposition is observed.
-
-
Oxidation: Some indoles are susceptible to air oxidation.
-
Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the effect of different catalysts and conditions on the yield of Fischer indole synthesis with substituted hydrazines.
| p-Tolylhydrazine Derivative | Ketone/Aldehyde | Acid Catalyst | Solvent | Temperature | Yield (%) | Reference |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Reflux | High | [2] |
| m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Room Temp. | 88 | [2] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Reflux | 10 | [3] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid/HCl | Acetic Acid | Reflux | 30 | [3] |
| Phenylhydrazine HCl | Ketone 80 | Acetic Acid | Acetic Acid | - | 60 | [8] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)
-
Solvent (e.g., glacial acetic acid, ethanol, or toluene)
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine this compound and the carbonyl compound.
-
Solvent and Catalyst Addition: Add the chosen solvent and acid catalyst. If using a solid catalyst like ZnCl₂, it should be freshly fused and crushed.
-
Reaction: Heat the mixture to the desired temperature (often reflux) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., sodium hydroxide (B78521) solution).
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[9]
Protocol Example: Synthesis of 2,3,3,5-Tetramethylindolenine[3]
Materials:
-
This compound (0.25 g, 1.62 mmol)
-
Isopropyl methyl ketone (0.14 g, 1.62 mmol)
-
Glacial acetic acid (2 g, 0.03 mol)
-
1 M NaOH
-
Water
-
CDCl₃
-
Na₂SO₄
Procedure:
-
This compound and isopropyl methyl ketone were added to glacial acetic acid.
-
The mixture was refluxed for 2.25 hours with stirring. The reaction was monitored by TLC.
-
The mixture was cooled and neutralized with 1 M NaOH.
-
The mixture was then diluted with water (100 mL) and extracted with CDCl₃ (3 x 100 mL).
-
The organic layer was dried over Na₂SO₄, and the solvent was removed by evaporation.
-
The residue was purified by a short silica (B1680970) gel column.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Purification of indole derivatives from p-Tolylhydrazine hydrochloride reaction
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of indole (B1671886) derivatives synthesized via the Fischer indole synthesis using p-Tolylhydrazine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the work-up and purification of indole derivatives.
Q1: My reaction has produced a dark, intractable tar instead of a clean crude product. What happened and can I salvage my product?
A1: The formation of tar and polymeric byproducts is a common issue in the Fischer indole synthesis, often caused by the strongly acidic and high-temperature conditions required for the reaction.[1]
-
Cause: Excessively strong acid catalysts (e.g., H₂SO₄, PPA), high temperatures, or prolonged reaction times can lead to the decomposition of starting materials and the desired indole product.[1][2]
-
Troubleshooting & Salvage:
-
TLC Analysis: First, run a Thin-Layer Chromatography (TLC) of the crude mixture to see if any of your desired product is present.
-
Trituration: Try triturating the tarry residue with a non-polar solvent like hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture. This may cause the desired, less polar indole to precipitate as a solid while the highly polar, polymerized impurities remain dissolved or as a gummy residue.
-
Column Chromatography: If some product is present, you may still be able to isolate it via column chromatography. However, this can be challenging. It is often necessary to "dry load" the sample onto silica (B1680970) gel, as dissolving the tar in a minimal amount of solvent can be difficult.[3] Be aware that baseline material may be difficult to remove from the column.[1]
-
Prevention in Future Reactions: To prevent tar formation, consider optimizing reaction conditions. Experiment with milder acid catalysts (e.g., p-toluenesulfonic acid, ZnCl₂), lower the reaction temperature, and monitor the reaction closely by TLC to avoid unnecessarily long reaction times.[1][2] Microwave-assisted synthesis can sometimes offer improved yields and shorter reaction times, reducing byproduct formation.[2]
-
Q2: My TLC of the crude reaction mixture shows multiple spots. What are these impurities?
A2: It is very common for a Fischer indole synthesis to produce a mixture of products. Likely impurities include:
-
Unreacted p-Tolylhydrazine: This starting material is polar and will typically have a low retention factor (Rf) on the TLC plate.[4]
-
Unreacted Aldehyde or Ketone: The Rf will depend on its specific structure.[4]
-
Regioisomers: If an unsymmetrical ketone was used, two different enamine intermediates can form, leading to a mixture of two regioisomeric indoles.[2][5]
-
Side-Reaction Products: The acidic conditions can promote side reactions, such as aldol (B89426) condensations from the starting carbonyl compound or Friedel-Crafts type products.[6] Products arising from the cleavage of the N-N bond in the hydrazone intermediate may also be observed.[1]
-
Polymerized/Oxidized Material: Indoles can be sensitive to air and acid, leading to colored impurities that may appear as a streak or a spot at the baseline of the TLC plate.[4]
Q3: I'm having difficulty separating my target indole from an impurity during column chromatography. The spots are too close on the TLC plate.
A3: Poor separation is a frequent challenge in the purification of indole derivatives, which can often have similar polarities to the byproducts.[7]
-
Optimize the Mobile Phase: The selectivity of your separation is highly dependent on the solvent system.
-
Try different solvent combinations. If a hexane/ethyl acetate system is not working, consider switching to a dichloromethane/methanol system, which can alter the separation.[8]
-
Employ a shallow gradient elution. A gradual increase in the polarity of the mobile phase can help resolve compounds with very similar Rf values.[7][8]
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, the interaction between your compounds and the stationary phase may not be selective enough.
-
Consider using a different stationary phase, such as alumina (B75360) instead of silica gel.[8]
-
For some indole derivatives, reversed-phase chromatography (e.g., using a C18-modified silica gel) can provide a different selectivity and may resolve the impurities.[3]
-
-
Check for Degradation: Indoles can sometimes streak or decompose on acidic silica gel.[4] If you observe this, try deactivating the silica by adding ~1% triethylamine (B128534) to your eluent.[4]
Q4: My product seems to be decomposing during purification. How can I prevent this?
A4: Indoles can be sensitive to strong acids, air, and prolonged heat.[4]
-
Neutralize Acid: Ensure that all acidic catalyst is neutralized and removed during the initial aqueous work-up before concentrating the crude product. A wash with a saturated sodium bicarbonate solution is recommended.[4]
-
Avoid Harsh Conditions: Minimize exposure to strong acids or bases during purification.[2] If using column chromatography, the use of deactivated silica gel (with triethylamine) can prevent degradation of acid-sensitive indoles.[4]
-
Limit Heat Exposure: When removing solvent with a rotary evaporator, use a low bath temperature to prevent thermal decomposition.
-
Work Under Inert Atmosphere: If your indole derivative is particularly sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Impact of Reaction Conditions on Fischer Indole Synthesis
| Catalyst Type | Common Examples | Typical Conditions | Potential Outcome/Issues |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Acetic Acid | Often used as a solvent or catalyst at elevated temperatures (80-120°C).[9][10] | Can be effective, but stronger acids may cause decomposition and tar formation.[1][2] Acetic acid can be a good solvent and catalyst for regioselective reactions.[10] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Used in catalytic amounts, often in a higher boiling solvent.[6][10] | Generally effective; the choice is highly substrate-dependent and often requires empirical optimization.[7] ZnCl₂ is a very common and effective catalyst.[11] |
| Dehydrating Acids | Polyphosphoric Acid (PPA) | Often used for less reactive substrates, requires high temperatures.[1][2] | Can be very effective but also harsh, increasing the risk of charring and byproduct formation.[1] |
Table 2: General Column Chromatography Parameters for Indole Derivatives
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel (200-300 mesh)[12] | C18 or C8 modified silica gel[3] |
| Typical Mobile Phase | Hexane:Ethyl Acetate or Petroleum Ether:Ethyl Acetate (e.g., 7:3 to 8:1 v/v)[12] | Water/Methanol or Water/Acetonitrile, often with a modifier like 0.1% formic acid.[3][13] |
| Elution Principle | Increasing the polarity of the mobile phase (more ethyl acetate) elutes more polar compounds.[1] | Decreasing the polarity of the mobile phase (more organic solvent) elutes more non-polar compounds.[3] |
| Typical Rf Value | 0.3 - 0.5 is often ideal for good separation.[12] | N/A (retention time is used) |
| Best For | Less polar indole derivatives.[1] | Polar, water-soluble indole derivatives.[3] |
Experimental Protocols
Protocol 1: General Aqueous Work-up
This procedure is performed after the reaction is deemed complete by TLC.
-
Cooling: Allow the reaction mixture to cool to room temperature. If the reaction was run at a high temperature, it can be cooled in an ice bath.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker of cold water or crushed ice.[9]
-
Neutralization: Neutralize the acidic mixture by slowly adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH), until the pH is ~7-8. Be cautious, as this can cause gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
1M HCl (if unreacted hydrazine (B178648) is a major issue).[4]
-
Saturated aqueous NaHCO₃ solution (to remove any remaining acid).[4]
-
Brine (saturated aqueous NaCl solution) to help break up emulsions and remove bulk water.[4]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude indole derivative.
Protocol 2: Purification by Column Chromatography (Normal Phase)
This is the most common method for purifying indole derivatives from reaction mixtures.[7]
-
Column Preparation (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.[1]
-
Clamp the column vertically and fill it about halfway with the initial, least polar eluting solvent (e.g., 9:1 Hexane:Ethyl Acetate).[1]
-
Prepare a slurry of silica gel in the same solvent and pour it carefully into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.[1]
-
Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. The solvent level must always remain above the top of the silica bed to prevent cracking.[3]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the silica bed using a pipette.[3]
-
Dry Loading (Recommended for less soluble samples or tars): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel and evaporate the solvent to dryness on a rotary evaporator. Carefully layer the resulting free-flowing powder onto the top of the packed column.[3]
-
-
Elution and Fraction Collection:
-
Gently add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluate in fractions (e.g., in test tubes).
-
If using an isocratic (single solvent mixture) elution, continue until the product has eluted. If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more tightly bound compounds.[3]
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the fractions containing only the pure indole derivative.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.[3]
Protocol 3: Purification by Recrystallization
Recrystallization can be a highly effective method for obtaining very pure crystalline solid products, though it may result in lower recovery than chromatography.[4][7]
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which the indole derivative is highly soluble at high temperatures but sparingly soluble at low temperatures. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, or mixtures) to find a suitable system.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed, but avoid adding a large excess.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or tar), perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of indole derivatives.
Caption: Troubleshooting decision tree for common purification issues.
Caption: Fischer indole synthesis pathway and origin of common byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. testbook.com [testbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Removing unreacted p-Tolylhydrazine hydrochloride from product
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals dealing with the removal of unreacted p-Tolylhydrazine hydrochloride from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant for its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. It is a beige or off-white to beige-brownish solid.[1][2] Key properties are summarized in the table below. Its solubility in water and methanol, contrasted with its likely different solubility profile compared to many organic products, is the most important factor for purification.[2][3][4]
Q2: What is the most straightforward method for removing this compound?
A2: For products soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), the simplest method is a liquid-liquid extraction with an aqueous solution. Since this compound is soluble in water, it can be partitioned into the aqueous phase, leaving the desired product in the organic phase.[2][3][4] A slightly acidic or basic wash can further enhance the separation, depending on the properties of the desired product.
Q3: How can I confirm that the this compound has been successfully removed?
A3: The most common methods for confirming the removal of impurities are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[5][6] By comparing the purified product to a standard of this compound, you can check for its absence. Other sensitive analytical methods include Gas Chromatography (GC), potentially coupled with a mass spectrometer (MS) for unequivocal identification.[5]
Q4: Are there any safety concerns when handling this compound?
A4: Yes, this compound is considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and is a suspected carcinogen.[1][7] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][7][8]
Physical & Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁ClN₂ | [2][9] |
| Molecular Weight | 158.63 g/mol | [3][7][9] |
| Appearance | Off-white to beige-brownish flaky powder/solid | [1][2][3] |
| Melting Point | >200 °C (decomposes) / 241 °C | [1][2][7] |
| Water Solubility | Soluble | [2][3][4] |
| Other Solubilities | Soluble in DMSO and Methanol | [2] |
Troubleshooting Guide: Removal of this compound
This guide addresses specific issues you may encounter during the purification process.
Issue 1: Product is contaminated with this compound after initial work-up.
-
Probable Cause: The initial purification step was insufficient to remove the water-soluble impurity.
-
Solution Workflow:
Workflow for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Removal by Liquid-Liquid Extraction
This method is ideal if your desired product has good solubility in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, ether) and poor solubility in water.
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., 10 volumes of ethyl acetate).
-
Aqueous Wash: Transfer the solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer.
-
Acid/Base Wash (Optional): To further improve separation, perform additional washes. First, wash with a dilute acid (e.g., 1M HCl), followed by a wash with a dilute base (e.g., 1M NaOH or saturated sodium bicarbonate solution).[10] These washes will remove any basic or acidic impurities, respectively, and ensure the hydrazine (B178648) salt is fully partitioned into the aqueous phase.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).[10] This step helps to remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[10] Filter away the drying agent and remove the solvent using a rotary evaporator to yield the purified product.
-
Purity Analysis: Confirm the absence of this compound using an appropriate analytical technique (TLC, HPLC, or NMR).[5][6]
Protocol 2: Removal by Recrystallization
This method is effective if the desired product is a solid and has a significant difference in solubility compared to this compound in a particular solvent system at high and low temperatures.
-
Solvent Selection: Identify a solvent (or solvent mixture) in which your product is sparingly soluble at room temperature but highly soluble when heated. The impurity, this compound, should ideally remain soluble at low temperatures or be much less soluble than your product.
-
Dissolution: Place the crude product in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under a vacuum to remove any residual solvent.
-
Purity Analysis: Check the purity of the crystals and the mother liquor by TLC or HPLC to ensure the impurity has been removed.
Protocol 3: Removal by Column Chromatography
Chromatography is a powerful technique for separating compounds with different polarities.
-
Stationary Phase Selection: For most organic compounds, silica (B1680970) gel is a suitable stationary phase.[6]
-
Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation between your product and this compound. The goal is to find a system where the product has an Rf value of ~0.3-0.5, and the impurity has a significantly different Rf value.
-
Column Packing: Prepare a chromatography column with the chosen stationary phase (e.g., a silica gel slurry).
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, and load it onto the column.
-
Elution and Fraction Collection: Run the eluent through the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[6]
References
- 1. fishersci.com [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound 637-60-5;35467-65-3, Information for this compound 637-60-5;35467-65-3, Suppliers of Other Regions this compound 637-60-5;35467-65-3 [chemnet.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. rsc.org [rsc.org]
- 7. p-Tolylhydrazine 98 637-60-5 [sigmaaldrich.com]
- 8. 邻甲基苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Fischer Indole Synthesis with p-Tolylhydrazine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the byproducts and experimental challenges encountered during the Fischer indole (B1671886) synthesis using p-tolylhydrazine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer indole synthesis with this compound, focusing on the formation of byproducts and offering potential solutions.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Indole | Impure starting materials (this compound or carbonyl compound) can lead to side reactions.[1] | Recrystallize or distill the starting materials before use. |
| Suboptimal reaction temperature or time. The[2][2]-sigmatropic rearrangement often requires sufficient thermal energy.[3] | Systematically optimize the reaction temperature and monitor the reaction progress using TLC. | |
| Inappropriate acid catalyst or concentration. The choice and amount of acid are crucial for the reaction's success.[1] | Screen different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, PPA) and their concentrations.[4][5] | |
| Formation of Multiple Products on TLC | Use of an unsymmetrical ketone, leading to the formation of regioisomeric indole products.[5] | If possible, choose a symmetrical ketone. Otherwise, expect a mixture of isomers that may require careful chromatographic separation. |
| Cleavage of the N-N bond in the p-tolylhydrazone intermediate, resulting in byproducts like p-toluidine (B81030).[6] | Employ milder reaction conditions or consider using a Lewis acid catalyst, which can sometimes suppress this side reaction. | |
| Decomposition, oxidation, or polymerization of the product, especially under prolonged heating or harsh acidic conditions.[2] | Reduce the reaction time and temperature. Ensure the reaction is carried out under an inert atmosphere if the product is sensitive to oxidation. | |
| Difficulty in Product Purification | Presence of closely related impurities such as isomeric indoles or unreacted starting materials. | Utilize high-performance column chromatography with a carefully selected eluent system. Recrystallization can also be an effective purification method.[1] |
| The desired indole product may be unstable on silica (B1680970) gel. | Consider using a different stationary phase for chromatography, such as alumina, or using a rapid purification technique like flash chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Fischer indole synthesis with this compound?
A1: The most frequently encountered byproducts include:
-
p-Toluidine: This arises from the acid-catalyzed cleavage of the N-N bond in the intermediate p-tolylhydrazone.[6]
-
Isomeric Indoles: When an unsymmetrical ketone is used as a reactant, cyclization can occur on either side of the carbonyl group, leading to the formation of a mixture of two or more isomeric indoles.[5]
-
Indolenines: These can be formed as intermediates and in some cases, can be isolated as byproducts, particularly with certain ketones.
-
Polymeric materials: Under harsh reaction conditions, such as high temperatures or prolonged reaction times, decomposition and polymerization of reactants and products can occur, leading to the formation of intractable tars.[2]
Q2: How can I minimize the formation of p-toluidine as a byproduct?
A2: The formation of p-toluidine results from the cleavage of the N-N bond, a known side reaction in the Fischer indole synthesis.[6] To minimize this, you can:
-
Optimize the acid catalyst: The choice of acid can influence the extent of this side reaction. Experimenting with different Lewis acids (e.g., ZnCl₂) or milder Brønsted acids may be beneficial.
-
Control the reaction temperature: Avoid excessively high temperatures, as this can promote the cleavage reaction.
-
Shorten the reaction time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent further degradation of the product and intermediates.
Q3: I am using methyl ethyl ketone as a reactant. Why am I getting two major products?
A3: Methyl ethyl ketone is an unsymmetrical ketone. The initial reaction with this compound forms a p-tolylhydrazone which can exist in two tautomeric enamine forms. The subsequent[2][2]-sigmatropic rearrangement and cyclization can then proceed in two different ways, leading to the formation of two isomeric indoles: 2,5-dimethyl-1H-indole and 3,5-dimethyl-1H-indole. The ratio of these isomers can be influenced by the reaction conditions, particularly the acidity of the medium.[5]
Q4: My reaction mixture has turned into a dark, tar-like substance. What could be the reason?
A4: The formation of a dark, tarry substance is often indicative of decomposition and polymerization reactions.[2] This can be caused by:
-
High reaction temperatures: Excessive heat can lead to the breakdown of the reactants, intermediates, and the final indole product.
-
Prolonged reaction times: Leaving the reaction to proceed for too long, especially at elevated temperatures, can result in the formation of polymeric byproducts.
-
Highly concentrated or strong acids: While an acid catalyst is necessary, using an excessively strong acid or a high concentration can promote side reactions and decomposition.
To avoid this, it is recommended to use the minimum necessary temperature and reaction time, and to optimize the choice and concentration of the acid catalyst.
Experimental Protocols
General Protocol for the Fischer Indole Synthesis with this compound
This protocol provides a general procedure that can be adapted for various ketones.
1. Formation of the p-Tolylhydrazone (Optional, can be done in-situ):
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or glacial acetic acid.[2]
-
Add the carbonyl compound (1 to 1.2 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the formation of the p-tolylhydrazone is complete (can be monitored by TLC).
2. Indolization:
-
To the flask containing the p-tolylhydrazone, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a solution of sulfuric acid in a solvent).[4][5]
-
Heat the reaction mixture to the appropriate temperature (ranging from 80°C to reflux, depending on the reactants and catalyst) with stirring.[2]
-
Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., a saturated solution of sodium bicarbonate or sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.[2]
Data Presentation
Due to the limited availability of specific quantitative data on byproduct yields in the literature for the Fischer indole synthesis with this compound, the following table provides a qualitative summary of potential products and byproducts.
| Reactants | Expected Main Product(s) | Potential Byproducts | Notes |
| p-Tolylhydrazine HCl + Acetone | 2,5-Dimethyl-1H-indole | p-Toluidine, Unreacted starting materials, Polymeric materials | Acetone is a symmetrical ketone, so only one indole isomer is expected. |
| p-Tolylhydrazine HCl + Methyl Ethyl Ketone | 2,5-Dimethyl-1H-indole and 3,5-Dimethyl-1H-indole | p-Toluidine, Unreacted starting materials, Polymeric materials | The use of an unsymmetrical ketone leads to the formation of two regioisomeric indoles.[5] |
| p-Tolylhydrazine HCl + Cyclohexanone | 6-Methyl-1,2,3,4-tetrahydrocarbazole | p-Toluidine, Unreacted starting materials, Polymeric materials | |
| p-Tolylhydrazine HCl + Isopropyl methyl ketone | 2,3,3,5-Tetramethyl-3H-indole (an indolenine) | p-Toluidine, Unreacted starting materials, Polymeric materials | The reaction can lead to the formation of an indolenine derivative.[2] |
Visualizations
Caption: Reaction mechanism of the Fischer indole synthesis.
Caption: Common side reactions in the Fischer indole synthesis.
Caption: A troubleshooting workflow for the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for p-Tolylhydrazine hydrochloride and unsymmetrical ketones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Fischer indole (B1671886) synthesis, focusing on the reaction of p-tolylhydrazine hydrochloride with unsymmetrical ketones.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My Fischer indole synthesis using this compound and an unsymmetrical ketone is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the outcome?
-
Answer: Low yields in the Fischer indole synthesis are a common challenge and can stem from several factors. Here are the primary aspects to investigate:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can lead to decomposition of the starting materials or the product, while a weak catalyst may not facilitate the reaction efficiently.[1][2]
-
Solution: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1][3][4] For some systems, a milder acid like acetic acid may be sufficient and can help prevent side reactions.[2][5]
-
-
Sub-optimal Reaction Temperature: The reaction is highly sensitive to temperature.[6] High temperatures can cause the formation of tar and polymeric byproducts, while low temperatures may lead to an incomplete reaction.[1][2]
-
Solution: The optimal temperature is substrate-dependent. It is advisable to start with milder conditions and gradually increase the temperature.[1] For certain syntheses, a specific temperature, such as 80°C, has been shown to provide better yields.[2][5] Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter reaction times.[1][3]
-
-
Unstable Hydrazone Intermediate: The initially formed p-tolylhydrazone may be unstable under the reaction conditions, leading to decomposition before cyclization can occur.
-
Solution: Consider a one-pot synthesis where the hydrazone is formed in situ and immediately cyclized without isolation.[1][7][8] Alternatively, if the hydrazone is particularly unstable, pre-forming and isolating it under milder conditions before proceeding with the cyclization might be beneficial.[2]
-
-
Poor Quality of this compound: Impurities in the starting hydrazine (B178648) can inhibit the reaction.
-
Solution: Ensure the this compound is of high purity. Using freshly purified or distilled phenylhydrazine (B124118) is recommended.[2] The hydrochloride salt is often more stable than the free base.[2]
-
-
Issue 2: Formation of Multiple Regioisomers
-
Question: The reaction with my unsymmetrical ketone is producing a mixture of two indole regioisomers. How can I control the regioselectivity of the reaction?
-
Answer: The formation of regioisomers is an inherent challenge when using unsymmetrical ketones in the Fischer indole synthesis, as two different enamine intermediates can be formed.[1][7] Several factors can influence the regioselectivity:
-
Steric Effects: The steric bulk of the substituents on the ketone can significantly influence which enamine is preferentially formed. The reaction often favors the formation of the less sterically hindered enamine intermediate.[1][8]
-
Solution: If possible, leverage steric hindrance to favor the formation of the desired isomer.
-
-
Choice of Acid Catalyst: The nature and strength of the acid catalyst play a major role in directing the cyclization.[9]
-
Solution: The acidity of the medium is a key factor. For example, Eaton's reagent (P₂O₅ in MeSO₃H) has been reported to provide excellent regiocontrol in some cases.[1] A weakly acidic medium might favor indolization towards the more functionalized carbon.[2][5] The proportion of the 2-substituted indole can increase with higher concentrations of phosphoric oxide in orthophosphoric acid or with higher concentrations of sulfuric acid.[10]
-
-
Reaction Conditions: Temperature and solvent can also affect the ratio of regioisomers.[1]
-
Solution: Systematically vary the reaction temperature and solvent to determine the optimal conditions for the desired regioisomer.[1]
-
-
Issue 3: Formation of Tar and Polymeric Byproducts
-
Question: My reaction mixture is turning into a dark, tar-like substance, making product isolation difficult and significantly reducing the yield. What causes this and how can I prevent it?
-
Answer: The formation of tar and polymeric byproducts is often a consequence of the strongly acidic and high-temperature conditions typically employed in the Fischer indole synthesis.[1]
-
Harsh Reaction Conditions: High temperatures and highly concentrated strong acids can promote side reactions and decomposition.
-
Solution: Employ the mildest possible reaction conditions that still allow the reaction to proceed at a reasonable rate. This includes using a weaker acid catalyst if effective and maintaining the lowest possible reaction temperature.[1]
-
-
Solvent Effects: The absence of a suitable solvent or the use of an inappropriate one can lead to localized overheating and decomposition.
-
Solution: Diluting the reaction mixture with a suitable high-boiling inert solvent, such as sulfolane (B150427) or dichloromethane, can sometimes prevent degradation by ensuring more uniform heating.[11]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Fischer indole synthesis?
-
A1: The reaction proceeds through several key steps:
-
Hydrazone Formation: The this compound reacts with the unsymmetrical ketone to form a p-tolylhydrazone.[3][4]
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') isomer.[3][4]
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, to produce a diimine intermediate.[8][12]
-
Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia (B1221849) to form the final aromatic indole ring.[3][4]
-
-
-
Q2: Which catalysts are most commonly used for this reaction?
-
A2: A variety of Brønsted and Lewis acids can be used. Common choices include zinc chloride (ZnCl₂), boron trifluoride (BF₃), polyphosphoric acid (PPA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH).[3][4][13] The optimal catalyst is dependent on the specific substrates being used.[1]
-
-
Q3: How does the solvent affect the reaction?
-
A3: The solvent can play a crucial role by influencing the solubility of the reactants, the acidity of the catalyst, and the stability of the intermediates.[11] In some cases, the reaction can be run neat, or the acid itself (like acetic acid) can act as the solvent.[2] For reactions prone to decomposition at high temperatures, using an inert, high-boiling solvent can be beneficial.[11]
-
-
Q4: Can I perform this reaction in a one-pot procedure?
Data Presentation
Table 1: Effect of Catalyst on the Yield of Indolenines from Tolylhydrazines and Unsymmetrical Ketones
| p-Tolylhydrazine Isomer | Ketone | Catalyst/Solvent | Temperature | Yield (%) | Reference |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Glacial Acetic Acid | Reflux (2.25 h) | High (not specified) | [14] |
| m-Tolylhydrazine HCl | Isopropyl methyl ketone | Glacial Acetic Acid | Room Temp. | 88 (mixture of isomers) | [6][12] |
| p-Tolylhydrazine HCl | 2-Methylcyclohexanone | Glacial Acetic Acid | Room Temp. (1 h) | 85 | [6] |
| o-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux (4 h) | 30 | [12][14] |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid | Reflux (1.5 h) | 10 | [12][14] |
Table 2: Influence of Reaction Conditions on Product Yield and Regioselectivity
| Phenylhydrazine Derivative | Ketone | Catalyst | Solvent | Temperature (°C) | Product(s) & Yield(s) | Reference |
| Phenylhydrazine | 3-Pentanone | p-TsOH | None | 100 | 2-ethyl-3-methylindole (82%) | [15] |
| Phenylhydrazine hydrochloride | Tricyclic Ketone | p-TsOH | tert-Butanol | 80 | Indolenine (47%), Indole (29%) | [5] |
| Phenylhydrazine hydrochloride | Cyclohexanone | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | Tetrahydrocarbazole (not specified) | [2] |
Experimental Protocols
General Protocol for the Fischer Indole Synthesis of p-Tolylindoles from Unsymmetrical Ketones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Unsymmetrical ketone (1.0 - 1.2 eq.)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or ZnCl₂)
-
Solvent (e.g., glacial acetic acid, ethanol, or a high-boiling inert solvent if necessary)
-
Sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) solution for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq.) and the unsymmetrical ketone (1.0 - 1.2 eq.).
-
Addition of Catalyst and Solvent: Add the chosen solvent and the acid catalyst. If using glacial acetic acid, it can serve as both the solvent and the catalyst.[2] The amount of catalyst will vary depending on its nature (typically ranging from catalytic amounts to being used as the solvent).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[14]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water to quench the reaction.[1]
-
Neutralize the acidic solution by the slow addition of an aqueous base solution (e.g., NaOH or NaHCO₃) until the pH is neutral or slightly basic.[1][14]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 100 mL).[6][14]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][6]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired indole product(s).[6]
Mandatory Visualization
Caption: General experimental workflow for the Fischer indole synthesis.
Caption: Troubleshooting decision tree for Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 88guru.com [88guru.com]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. benchchem.com [benchchem.com]
- 10. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Technical Support Center: Column Chromatography Purification of Indoles Synthesized from p-Tolylhydrazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of indoles synthesized from p-Tolylhydrazine hydrochloride via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying indoles, and what are the potential issues?
A1: The most common stationary phase for the purification of indole (B1671886) derivatives is silica (B1680970) gel.[1] However, its acidic nature can lead to the degradation of electron-rich indoles or cause strong adsorption, resulting in poor separation and recovery.[1][2]
Q2: My indole derivative is streaking or tailing on the silica gel column. What can I do to improve the separation?
A2: Streaking or tailing of basic indole derivatives is often due to strong interactions with acidic silanol (B1196071) groups on the silica surface.[3][4] To mitigate this, you can:
-
Add a basic modifier: Incorporate a small amount of a base, such as 0.5-2% triethylamine (B128534) (TEA) or ammonia, into your eluent system.[3][4]
-
Use deactivated silica gel: Pre-treat the silica gel with a mobile phase containing a small amount of a base to reduce its acidity.[2][3]
-
Switch to a different stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina (B75360).[1][2][3][5]
Q3: How do I choose an appropriate eluent system for my indole purification?
A3: The selection of the mobile phase is crucial and should be guided by Thin-Layer Chromatography (TLC) analysis.[1]
-
Starting point: A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297).[1]
-
Optimal Rf value: Adjust the solvent ratio to achieve an Rf (retention factor) value for your target indole between 0.2 and 0.4 on a TLC plate, as this generally provides the best separation on a column.[1]
-
Solvent selectivity: Different solvents offer varying selectivities. Dichloromethane (B109758) can be effective, though columns may run slower compared to ethyl acetate/hexane systems. Methanol is a very polar solvent, often used in small percentages to elute highly polar compounds.[1]
Q4: My indole product is colorless. How can I visualize it on a TLC plate and monitor the column fractions?
A4: Several methods are available for visualizing indole derivatives that are not visible to the naked eye:
-
UV Light: Most indoles are UV-active due to their aromatic structure and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[1]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will cause most organic compounds, including many indoles, to develop a temporary yellow-brown stain.[1]
-
Chemical Stains: Specific chemical stains can be used for visualization. Ehrlich's reagent (p-dimethylaminobenzaldehyde) is highly specific for indoles, typically producing blue or purple spots.[1][5] Potassium permanganate (B83412) (KMnO₄) is a universal stain that reacts with compounds that can be oxidized, appearing as yellow/brown spots on a purple background.[1]
Q5: I'm observing multiple spots on my TLC after the reaction. What are the common byproducts in a Fischer indole synthesis using this compound?
A5: The Fischer indole synthesis can produce various byproducts that complicate purification.[6] Common side products can include aldol (B89426) condensation products from the starting ketone or aldehyde, and Friedel-Crafts type products.[5] Incomplete reactions can also leave unreacted starting materials in the crude product.[6]
Q6: My indole seems to be decomposing on the column. How can I confirm this and prevent it?
A6: Indole derivatives can be unstable on acidic silica gel.[4] You can test for stability by spotting your compound on a TLC plate, letting it sit for a period, and then eluting it to see if new spots have formed.[3][7] To prevent degradation, consider using deactivated silica gel or switching to a less acidic stationary phase like alumina.[2][3]
Data Presentation
Table 1: Common Eluent Systems for Indole Purification on Silica Gel
| Eluent System Components | Typical Ratios | Target Indole Polarity | Reference |
| Hexane / Ethyl Acetate | Gradient from 100:0 to 80:20 | Non-polar to moderately polar | [3] |
| Toluene / Ethyl Acetate | 9:1 | Moderately polar | [8] |
| Chloroform / Methanol | 40:1 to 10:1 | Polar | [9] |
| Dichloromethane / Acetone | 20:1 | Moderately polar | [8] |
| Ethyl Acetate / Hexane / Ethanol / Ammonia | 100:5:5:2.5 | Basic indoles (alkaloids) | [10] |
Table 2: Troubleshooting Guide for Common Column Chromatography Issues
| Issue | Potential Cause | Recommended Solution(s) | Reference(s) |
| Streaking/Tailing of Spots | Strong interaction of basic indoles with acidic silica gel. | Add 0.5-2% triethylamine to the eluent; use neutral or basic alumina as the stationary phase. | [3][4] |
| Compound Decomposition | Instability of the indole on acidic silica gel. | Deactivate silica gel with a base; use a less acidic stationary phase like alumina. | [2][3][4] |
| Poor Separation of Spots | Incorrect solvent system; co-elution of impurities. | Optimize the eluent system using TLC; try a different solvent system with different selectivity (e.g., DCM instead of EtOAc). | [1][9] |
| Compound Won't Elute | Eluent is not polar enough; strong adsorption to the stationary phase. | Gradually increase the polarity of the eluent; for basic compounds, add a competitive base like NH₄OH in MeOH to the eluent. | [4] |
| Multiple Products Observed | Side reactions during the Fischer indole synthesis. | Carefully control reaction conditions (temperature, time, acid concentration) to minimize byproduct formation. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification of a Moderately Polar Indole on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude indole product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes).[3]
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure indole product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified indole.[11]
Mandatory Visualization
Caption: Workflow for Indole Purification by Column Chromatography.
Caption: Troubleshooting Logic for Poor Chromatographic Separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Preventing polymerization in Fischer indole synthesis with p-Tolylhydrazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, specifically polymerization, during the Fischer indole (B1671886) synthesis with p-tolylhydrazine hydrochloride.
Troubleshooting Guide: Preventing Polymerization
High temperatures and strongly acidic conditions inherent to the Fischer indole synthesis can often lead to the formation of unwanted polymers and tars, which complicates product isolation and significantly reduces yields.[1] This guide provides solutions to mitigate these issues.
Issue: Significant Polymerization and Tar Formation During the Reaction
-
Possible Cause 1: Inappropriate Acid Catalyst. The choice of acid catalyst is critical and dependent on the substrate. A catalyst that is too strong can promote decomposition and polymerization, while one that is too weak may not facilitate the reaction efficiently.[1]
-
Solution: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1] For many substrates, glacial acetic acid can serve as both a catalyst and a solvent, offering milder reaction conditions.[2][3] Polyphosphoric acid (PPA) is often effective for less reactive substrates but can also lead to charring if not used carefully.[1]
-
-
Possible Cause 2: Sub-optimal Reaction Temperature. Excessively high temperatures are a primary cause of tar and resin formation.[1] Conversely, a temperature that is too low will result in an incomplete reaction.[1]
-
Solution: The optimal temperature is highly dependent on the specific reactants and catalyst used. It is advisable to start with milder conditions and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).[1] In some cases, a specific temperature, such as 80°C, has been found to be optimal for maximizing the yield of the desired product over side products.[4] For sensitive substrates, conducting the reaction at room temperature in a suitable solvent like glacial acetic acid can be effective.[2][5]
-
-
Possible Cause 3: Unstable Hydrazone Intermediate. The p-tolylhydrazone intermediate may be unstable under the reaction conditions, leading to decomposition and polymerization before cyclization can occur.[1]
-
Possible Cause 4: Oxidative Side Reactions. For substrates that are sensitive to oxidation, exposure to air at elevated temperatures can contribute to the formation of polymeric byproducts.
-
Solution: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help to prevent these oxidative side reactions.[7]
-
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark and thick, and I have difficulty isolating my product. What is happening?
A1: This is a classic sign of polymerization and tar formation. The highly acidic and often high-temperature conditions of the Fischer indole synthesis can cause decomposition of the starting materials and intermediates, leading to the formation of intractable polymeric materials.[1] To address this, you should optimize your reaction conditions by screening different acid catalysts and lowering the reaction temperature.[1]
Q2: What is the best acid catalyst to use with this compound to avoid polymerization?
A2: There is no single "best" catalyst, as the optimal choice depends on the ketone being used. However, for many syntheses with this compound, glacial acetic acid is a good starting point as it can function as both a mild acid catalyst and a solvent.[2][3] This can often provide a good balance between promoting the desired reaction and minimizing side reactions. For more challenging substrates, other catalysts like p-toluenesulfonic acid or Lewis acids such as zinc chloride may be necessary, but care should be taken to control the reaction temperature.[8]
Q3: How can I determine the optimal reaction time and temperature to maximize my yield and minimize byproducts?
A3: The optimization of reaction time and temperature is typically an empirical process. A good starting point is to use conditions reported in the literature for similar substrates.[4] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). This will allow you to observe the consumption of the starting materials and the formation of the product and any byproducts, helping you to determine the point at which the reaction is complete and to avoid prolonged heating that can lead to decomposition.[4]
Q4: I am still getting a low yield even after optimizing the reaction conditions. What else could be the problem?
A4: Low yields can also be attributed to the purity of your starting materials. Ensure that the this compound and the ketone are pure, as impurities can lead to unwanted side reactions.[7] It is often recommended to use freshly recrystallized or distilled starting materials.[7] Additionally, steric hindrance from bulky substituents on either the hydrazine (B178648) or the ketone can impede the reaction.[9]
Q5: I am having trouble purifying my indole product from the reaction mixture. Do you have any suggestions?
A5: Purification can indeed be challenging due to the presence of polar byproducts. If your product is a solid, recrystallization is often a very effective method of purification.[4] For other cases, column chromatography is necessary. You may need to experiment with different eluent systems to achieve good separation.[4] A thorough wash of the organic extract with an aqueous base during the work-up can help remove acidic impurities before chromatography.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Fischer indole synthesis using this compound with various ketones.
| Ketone | Acid Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Isopropyl methyl ketone | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 2.25 h | Not specified, but described as high yield | [2][10] |
| 2-Methylcyclohexanone (B44802) | Glacial Acetic Acid | Glacial Acetic Acid | Room Temperature | Not specified | High Yield | [2][5] |
| Phenylacetylene | Polyphosphoric Acid (PPA) | Not specified | Not specified | Not specified | 78% | [11] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,3,5-Tetramethylindolenine [2][10]
-
To a round-bottom flask, add this compound (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol) to glacial acetic acid (2 g, 0.03 mol).
-
Stir the mixture and heat to reflux for 2.25 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with 1 M NaOH solution.
-
Dilute with water (100 mL) and extract with CDCl₃ (3 x 100 mL).
-
Dry the combined organic layers over Na₂SO₄.
-
Remove the solvent by evaporation.
-
Purify the residue by passing it through a short silica (B1680970) gel column.
Protocol 2: Synthesis of 4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole [5]
-
In a reaction vessel, add this compound (0.3 g, 1.89 mmol) and 2-methylcyclohexanone (0.21 g, 1.89 mmol) to glacial acetic acid (3 g, 0.05 mol).
-
Stir the mixture at room temperature until TLC indicates the completion of the reaction.
-
Neutralize the reaction mixture with 1 M NaOH.
-
Dilute with water (100 mL) and extract with CDCl₃ (3 x 100 mL).
-
Dry the combined organic layers over Na₂SO₄.
-
Evaporate the solvent to obtain the crude product.
-
Purify the residue using a short silica gel column to yield 4a,6-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole (0.32 g, 85%).
Visualizations
Caption: The reaction mechanism of the Fischer indole synthesis.
Caption: A troubleshooting workflow for addressing polymerization.
Caption: Key strategies to prevent polymerization in the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines | MDPI [mdpi.com]
Acid-base extraction for purifying indoles from p-Tolylhydrazine hydrochloride reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying indoles from p-Tolylhydrazine hydrochloride reactions, a common pathway in Fischer indole (B1671886) synthesis. This guide provides detailed troubleshooting advice, answers to frequently asked questions, experimental protocols, and quantitative data to support your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may arise during the acid-base extraction of indoles.
Question: After basifying the aqueous layer, my indole product is not extracting into the organic solvent. What is happening?
Answer: This issue can arise from several factors:
-
Incomplete Basification: The pH of the aqueous layer may not be high enough to deprotonate the indole nitrogen (pKa ≈ 17), which is necessary to make it neutral and thus more soluble in the organic solvent.[1][2] Ensure the aqueous layer is sufficiently basic, typically with a pH well above the pKa of any acidic impurities you want to remain in the aqueous phase.
-
Insufficient Mixing: The two phases may not have been mixed thoroughly enough for the indole to partition into the organic layer. Gentle but thorough mixing is required.
-
Incorrect Solvent Choice: The organic solvent you are using may not be suitable for dissolving your specific indole derivative. Consider a different non-polar or moderately polar solvent.
Question: An emulsion has formed between the aqueous and organic layers. How can I resolve this?
Answer: Emulsion formation is a common problem in liquid-liquid extractions.[3][4] Here are several methods to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[3] This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Gently swirl the contents of the separatory funnel instead of vigorous shaking.[3]
-
Filtration: In some cases, passing the emulsified layer through a bed of celite or glass wool can help to break it up.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the interface and break the emulsion.[3]
Question: I have a very low yield after the extraction process. What are the potential causes?
Answer: Low yields can be attributed to several factors throughout the synthesis and purification process:
-
Side Reactions: The Fischer indole synthesis is sensitive to reaction conditions, and side reactions can consume starting materials or the desired product.[5]
-
Degradation: Some indole derivatives can be sensitive to strong acids or bases, leading to degradation during the extraction process.[6]
-
Incomplete Extraction: If the indole is not fully extracted from the aqueous layer at each step, the overall yield will be reduced. Performing multiple extractions with smaller volumes of solvent is more effective than a single extraction with a large volume.
-
Product Solubility: Your indole derivative might have some solubility in the aqueous layer, even after basification.
Question: After acidification, my product is not precipitating out of the aqueous solution. What should I do?
Answer: If your indole derivative is expected to be a solid at acidic pH, a failure to precipitate could be due to:
-
Insufficient Acidification: The pH may not be low enough to fully protonate any basic impurities you want to keep in the aqueous phase while precipitating your neutral indole.
-
Low Concentration: The concentration of your indole in the aqueous solution may be below its solubility limit. You can try to concentrate the solution by evaporation before acidification.
-
Oily Product: Your indole derivative may be an oil rather than a solid. In this case, you will need to perform a liquid-liquid extraction to isolate it.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using acid-base extraction for indole purification?
A1: The purification strategy relies on the weakly acidic nature of the N-H proton of the indole ring (pKa ≈ 17).[1][2] While indole itself is not strongly acidic, this property can be exploited. More commonly, the basicity of unreacted this compound and the potential for acidic byproducts allows for their separation from the neutral indole product. The process involves dissolving the crude reaction mixture in an organic solvent and washing with an acidic solution to remove basic impurities. Subsequently, washing with a basic solution removes acidic impurities, leaving the neutral indole in the organic phase.
Q2: Which organic solvents are suitable for extracting indoles?
A2: The choice of solvent depends on the polarity of the specific indole derivative. Common choices include:
-
Ethyl acetate
-
Dichloromethane
-
Chloroform
-
Diethyl ether
Q3: What acids and bases are typically used in this extraction?
A3:
-
Acids: Dilute hydrochloric acid (e.g., 1 M HCl) is commonly used to wash the organic layer and remove basic impurities like unreacted hydrazine.
-
Bases: A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH) is used to neutralize any excess acid and remove acidic byproducts.
Q4: How can I monitor the purity of my indole during the extraction process?
A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the organic layer after each wash, and the final product, you can visualize the removal of impurities and the isolation of the desired indole.
Quantitative Data
The yield and purity of indoles after purification can vary significantly depending on the specific substrates, reaction conditions, and purification method. The following table provides some example data from literature.
| Indole Derivative | Synthesis Method | Purification Method | Initial Purity (wt%) | Final Purity (wt%) | Yield (%) | Reference |
| Indole | From Wash Oil | Methanol Extraction & n-Hexane Re-extraction | 5.75 | 73.3 | 79.1 | [7] |
| Indole | From Indole-Concentrated Oil | Solute Crystallization | 73.3 | 99.5 | 57.5 | [8] |
| Tetrahydrocarbazole | Fischer Indole Synthesis | Not Specified | - | - | 50 | [9] |
| Tetracyclic Indole | Fischer Indole Synthesis | Not Specified | - | - | 60 | [10] |
Experimental Protocols
Detailed Protocol for Acid-Base Extraction of a Crude Indole Product
This protocol assumes the Fischer indole synthesis has been completed and the reaction has been quenched and diluted with an organic solvent.
-
Initial Acidic Wash:
-
Transfer the organic solution containing the crude indole to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The unreacted p-tolylhydrazine and other basic impurities will be protonated and move into the aqueous (bottom) layer.
-
Drain the lower aqueous layer and discard it.
-
-
Neutralizing Wash:
-
To the organic layer remaining in the separatory funnel, add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.
-
Shake gently, again venting frequently as carbon dioxide gas may be produced.
-
Allow the layers to separate and drain the lower aqueous layer. This step neutralizes any remaining acid.
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove any remaining water from the organic layer.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Drying and Concentration:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the solution is dry.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified indole product.
-
Visualizations
Caption: Workflow for the acid-base extraction of indoles.
Caption: Acid-base equilibria of the indole molecule.
References
- 1. Indole [quimicaorganica.org]
- 2. indole acidity [quimicaorganica.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of Indoles Synthesized from p-Tolylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H NMR spectral data for key compounds involved in the synthesis of methyl-substituted indoles derived from p-tolylhydrazine hydrochloride. Detailed experimental protocols for the synthesis and spectroscopic analysis are included to support researchers in the accurate identification and characterization of these important heterocyclic compounds.
Introduction
The Fischer indole (B1671886) synthesis is a cornerstone reaction in organic chemistry for the preparation of the indole nucleus, a privileged scaffold in numerous pharmaceuticals and natural products.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone.[1] This guide focuses on the synthesis of dimethylindoles using this compound and acetone (B3395972), and provides a comparative ¹H NMR analysis of the starting material, potential intermediates, and the resulting indole isomers. Understanding the distinct ¹H NMR spectral features of these compounds is critical for reaction monitoring, product identification, and purity assessment.
Experimental Protocols
A detailed methodology for the synthesis of 2,5-dimethylindole and the subsequent ¹H NMR analysis is provided below.
Synthesis of 2,5-Dimethyl-1H-indole
This two-step protocol first describes the formation of the acetone p-tolylhydrazone intermediate, followed by the acid-catalyzed cyclization to the indole product.
Step 1: Formation of Acetone p-Tolylhydrazone
-
In a 100 mL round-bottom flask, dissolve this compound (1.59 g, 10 mmol) in ethanol (B145695) (20 mL).
-
To this solution, add acetone (0.73 mL, 10 mmol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 1 hour. The formation of a precipitate indicates the formation of the hydrazone.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and air dry.
Step 2: Fischer Indole Synthesis
-
Place the dried acetone p-tolylhydrazone (1.62 g, 10 mmol) in a 100 mL round-bottom flask.
-
Add a suitable acidic catalyst, such as polyphosphoric acid (10 g) or a mixture of acetic acid and sulfuric acid.
-
Heat the reaction mixture to 80-100 °C with stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield the desired dimethylindole isomer(s).
¹H NMR Spectroscopic Analysis
-
Prepare a sample of the synthesized compound by dissolving approximately 5-10 mg in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
-
Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound, the expected acetone p-tolylhydrazone intermediate, and the two possible dimethylindole products. This data is essential for distinguishing between the starting materials, intermediates, and final products.
| Compound Name | Structure | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ![]() | DMSO-d₆ | 10.1 (br s, 1H, NH), 8.5 (br s, 2H, NH₂), 7.05 (d, J = 8.2 Hz, 2H, Ar-H), 6.75 (d, J = 8.2 Hz, 2H, Ar-H), 2.18 (s, 3H, Ar-CH₃) |
| Acetone p-tolylhydrazone | ![]() | CDCl₃ | Expected: ~7.5 (br s, 1H, NH), 7.1-6.8 (m, 4H, Ar-H), 2.25 (s, 3H, Ar-CH₃), 1.95 (s, 3H, C=N-C-CH₃), 1.85 (s, 3H, C=N-C-CH₃) |
| 2,5-Dimethyl-1H-indole | ![]() | CDCl₃ | 7.70 (br s, 1H, NH), 7.20 (s, 1H, H4), 7.10 (d, J = 8.2 Hz, 1H, H7), 6.90 (d, J = 8.2 Hz, 1H, H6), 6.15 (s, 1H, H3), 2.40 (s, 3H, Ar-CH₃), 2.35 (s, 3H, C2-CH₃) |
| 2,7-Dimethyl-1H-indole | ![]() | CDCl₃ | 7.80 (br s, 1H, NH), 7.15 (d, J = 7.8 Hz, 1H, H4), 6.95 (t, J = 7.5 Hz, 1H, H5), 6.80 (d, J = 7.2 Hz, 1H, H6), 6.20 (s, 1H, H3), 2.45 (s, 3H, Ar-CH₃), 2.40 (s, 3H, C2-CH₃) |
Visualizing the Reaction Pathway
The Fischer indole synthesis proceeds through a series of well-defined steps. The following diagram, generated using Graphviz, illustrates the logical progression from the starting materials to the final indole product.
Analysis and Comparison of ¹H NMR Spectra
The key to differentiating the compounds lies in the characteristic signals of the aromatic and methyl protons.
-
This compound: The starting material exhibits two distinct signals for the aromatic protons due to the symmetry of the p-substituted ring, appearing as doublets. The methyl group on the aromatic ring gives a singlet around 2.18 ppm. The NH and NH₂ protons are typically broad and may exchange with D₂O.
-
Acetone p-tolylhydrazone: In the intermediate hydrazone, the aromatic proton signals will likely become more complex due to the influence of the hydrazone moiety. The most significant change is the appearance of two new singlets for the two methyl groups of the former acetone molecule.
-
Dimethylindoles: The final indole products show characteristic signals for the indole ring protons. The NH proton is a broad singlet, typically downfield. The C3 proton appears as a singlet in the aromatic region. The positions of the aromatic protons (H4, H6, H7 for the 2,5-isomer and H4, H5, H6 for the 2,7-isomer) will have distinct chemical shifts and coupling patterns, allowing for the differentiation of the two isomers. The two methyl groups will also have characteristic singlet signals. The chemical shifts of the aromatic protons are particularly diagnostic for distinguishing between the 2,5- and 2,7-dimethylindole isomers.
Conclusion
The synthesis of indoles from this compound via the Fischer indole synthesis yields methyl-substituted indoles whose structures can be unequivocally determined by ¹H NMR spectroscopy. By comparing the chemical shifts and coupling patterns of the aromatic and methyl protons, researchers can effectively monitor the reaction progress, identify the formation of the hydrazone intermediate, and distinguish between the potential final indole isomers. This guide provides the necessary experimental and spectroscopic data to aid in the successful synthesis and characterization of these valuable compounds for applications in drug discovery and development.
References
Characterizing p-Tolylhydrazine Hydrochloride Reaction Products: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate characterization of reaction products is paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of products from the reaction of p-tolylhydrazine hydrochloride, a common reagent in synthetic chemistry, particularly in the formation of indole (B1671886) structures through the Fischer indole synthesis.
This document outlines the experimental protocols for the synthesis and subsequent analysis of these products, presents quantitative data to compare the performance of various analytical methods, and includes visualizations to clarify experimental workflows and chemical pathways.
The Fischer Indole Synthesis: A Common Reaction Pathway
A prevalent reaction involving this compound is the Fischer indole synthesis, where it reacts with a ketone or aldehyde under acidic conditions to form a substituted indole.[1] For instance, the reaction with isopropyl methyl ketone yields 2,3,3,5-tetramethyl-3H-indole (also known as 2,3,3,5-tetramethylindolenine).[1] The characterization of such products is crucial to confirm the structure and assess purity.
Analytical Techniques for Product Characterization
A variety of analytical techniques can be employed to characterize the products of this compound reactions. Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of the synthesized compounds.[2] However, a comprehensive analysis often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio of ions. For the analysis of indole derivatives, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.
GC-MS Analysis: In GC-MS, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum shows the molecular ion peak and a series of fragment ions that are characteristic of the molecule's structure. For instance, the mass spectrum of the related compound 2,3,3-trimethyl-3H-indole shows a prominent molecular ion peak and characteristic fragmentation patterns.
LC-MS/MS Analysis: LC-MS is particularly useful for less volatile or thermally labile compounds. When coupled with tandem mass spectrometry (MS/MS), it provides enhanced selectivity and structural information. In a typical LC-MS/MS workflow, the analyte is separated by liquid chromatography, ionized (e.g., by electrospray ionization - ESI), and the precursor ion of interest is selected and fragmented to produce a product ion spectrum.[3]
Alternative Analytical Techniques
While mass spectrometry is a cornerstone of molecular characterization, other techniques provide complementary and often essential information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of organic compounds.[4] NMR provides information about the chemical environment of each proton and carbon atom, allowing for the unambiguous determination of the molecular skeleton and the position of substituents.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.[5]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to study conjugated systems, which are common in indole derivatives.[5]
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific information required. Mass spectrometry excels in sensitivity and providing molecular weight information, while NMR is unparalleled for complete structure elucidation. A combination of techniques is often ideal for a comprehensive characterization.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy |
| Information Provided | Molecular weight, fragmentation patterns | Detailed molecular structure, connectivity | Functional groups |
| Sensitivity | High (picomole to femtomole)[6] | Lower (micromole to nanomole)[6] | Moderate |
| Quantitative Analysis | Good with appropriate standards | Excellent, inherently quantitative[6] | Can be quantitative |
| Sample Requirement | Micrograms to nanograms | Milligrams | Milligrams |
| Analysis Time | Fast | Slower | Fast |
Experimental Protocols
Synthesis of 2,3,3,5-Tetramethyl-3H-indole
This protocol is adapted from the work of Sajjadifar et al. (2010).[1]
Materials:
-
This compound
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Chloroform (B151607) (CHCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.62 mmol) and isopropyl methyl ketone (1.62 mmol) to glacial acetic acid (2 g).
-
Reflux the mixture with stirring for 2.25 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M NaOH solution.
-
Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the residue by column chromatography on silica (B1680970) gel.
Mass Spectrometry Analysis Protocol (Hypothetical)
GC-MS Analysis of 2,3,3,5-Tetramethyl-3H-indole:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
MS Scan Range: m/z 40-400.
LC-MS/MS Analysis of 2,3,3,5-Tetramethyl-3H-indole:
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive ESI.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the precursor ion (the protonated molecule [M+H]⁺) to specific product ions.
NMR and IR Spectroscopy Protocols
For detailed protocols on NMR and IR analysis, please refer to the publication by Sajjadifar et al. (2010).[5]
Visualizing the Workflow and Chemical Pathway
Fischer Indole Synthesis Workflow
Caption: A typical workflow for the synthesis and analysis of Fischer indole products.
Fischer Indole Synthesis Mechanism
Caption: The accepted mechanism of the Fischer indole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
A Comparative Analysis of p-Tolylhydrazine Hydrochloride and Phenylhydrazine in the Fischer Indole Synthesis
The Fischer indole (B1671886) synthesis remains a cornerstone of heterocyclic chemistry, providing a versatile pathway to the indole nucleus, a privileged scaffold in medicinal chemistry. The choice of the starting hydrazine (B178648) derivative is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides a detailed comparison of two commonly employed reagents: p-tolylhydrazine hydrochloride and phenylhydrazine (B124118), supported by experimental data to inform reagent selection for researchers, scientists, and drug development professionals.
Performance and Reaction Yields: A Quantitative Comparison
The electronic nature of the substituent on the phenyl ring of the hydrazine derivative plays a pivotal role in the rate and outcome of the Fischer indole synthesis. The p-methyl group in p-tolylhydrazine is an electron-donating group (EDG), which can influence the nucleophilicity of the hydrazine and the stability of the intermediates.
To illustrate the practical implications of this difference, the synthesis of 2-phenylindole (B188600) from acetophenone (B1666503) serves as a representative example.
| Reactant | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine | Acetic Acid | Reflux, 3h | 65 | |
| This compound | Zinc Chloride | 170°C, 1h | 72 |
As the data indicates, the use of this compound in conjunction with a Lewis acid catalyst like zinc chloride can lead to higher yields under solvent-free conditions compared to phenylhydrazine with a protic acid catalyst. The electron-donating p-methyl group in p-tolylhydrazine can facilitate the key-sigmatropic rearrangement step in the Fischer indole synthesis mechanism, often leading to improved yields.
Mechanism of Action: The Fischer Indole Synthesis Pathway
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the condensation of a hydrazine with a ketone or aldehyde to form a hydrazone. This is followed by tautomerization and a crucial-sigmatropic rearrangement, which is often the rate-determining step. Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product.
A Comparative Guide to Alternative Reagents for Indole Synthesis: Beyond p-Tolylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals engaged in the synthesis of indole-based scaffolds, the Fischer indole (B1671886) synthesis remains a cornerstone methodology. While p-tolylhydrazine hydrochloride is a commonly employed reagent, a variety of alternative arylhydrazines offer distinct advantages in terms of yield, reactivity, and compatibility with diverse substrates. This guide provides an objective comparison of several alternative reagents to this compound, supported by experimental data, detailed protocols, and workflow visualizations to aid in reagent selection and experimental design.
The choice of arylhydrazine reagent in the Fischer indole synthesis can significantly impact the reaction outcome. Factors such as the electronic nature and steric hindrance of substituents on the phenyl ring influence the reactivity of the hydrazine (B178648) and the subsequent cyclization to form the indole ring. This guide focuses on a comparative analysis of commonly available arylhydrazine hydrochlorides in their reaction with cyclohexanone (B45756), a standard model ketone, to form 2,3,4,9-tetrahydro-1H-carbazole and its derivatives.
Comparative Performance of Arylhydrazine Reagents
The following table summarizes the performance of various arylhydrazine hydrochlorides in the Fischer indole synthesis with cyclohexanone under different catalytic conditions. This data is compiled from multiple sources to provide a comparative overview of expected yields.
| Arylhydrazine Reagent | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Phenylhydrazine hydrochloride | Glacial Acetic Acid | 1 hour | Reflux | 76-85 | [1] |
| Phenylhydrazine hydrochloride | [bmim(BF4)] / Methanol (B129727) | 1 hour | Reflux | 95 | [2] |
| This compound | Zeolite (H-ZSM-5) / Acetic Acid | N/A | N/A | 35-69 | [3] |
| o-Tolylhydrazine hydrochloride | Zeolite (H-ZSM-5) / Acetic Acid | N/A | N/A | 35-69 | [3] |
| 4-Fluorophenylhydrazine hydrochloride | HCl / Ethanol | N/A | Reflux | N/A | [4] |
| 4-Methoxyphenylhydrazine hydrochloride | Glacial Acetic Acid | 1-2 hours | Reflux | High | [5] |
| p-Nitrophenylhydrazine hydrochloride | Acetic Acid / HCl | 4 hours | Reflux | 30 | [6][7] |
Note: "N/A" indicates that the specific data point was not provided in the cited source. Yields can vary significantly based on the specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies for the synthesis of the parent 2,3,4,9-tetrahydro-1H-carbazole and its 6-methyl derivative are provided below as representative examples of the Fischer indole synthesis.
Protocol 1: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole using Phenylhydrazine Hydrochloride
This protocol is adapted from a well-established procedure.[1][8]
Materials:
-
Phenylhydrazine (108 g, 1 mole)
-
Cyclohexanone (98 g, 1 mole)
-
Glacial Acetic Acid (360 g, 6 moles)
-
Methanol
-
Decolorizing carbon
Procedure:
-
A mixture of cyclohexanone and glacial acetic acid is heated to reflux in a three-necked round-bottomed flask equipped with a reflux condenser, stirrer, and dropping funnel.
-
Phenylhydrazine is added dropwise over 1 hour while maintaining reflux and stirring.
-
The mixture is refluxed for an additional hour.
-
The reaction mixture is poured into a beaker and stirred while it solidifies.
-
The solidified product is cooled, filtered, and washed with water and 75% ethanol.
-
The crude product is air-dried and then recrystallized from methanol with decolorizing carbon to yield 2,3,4,9-tetrahydro-1H-carbazole.
Protocol 2: Synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole using this compound
This protocol provides a general method for the synthesis of a substituted carbazole.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add cyclohexanone (1.1 eq) to the solution.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The acidic solution is neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Workflow and Relationships
To better understand the experimental process and the relationship between the different reagents, the following diagrams have been generated using Graphviz.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. acgpubs.org [acgpubs.org]
- 3. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Substituted Indole Synthesis: Fischer vs. Bischler-Möhlau
For researchers, scientists, and professionals in drug development, the synthesis of substituted indoles is a foundational element in the creation of novel therapeutics and functional materials. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and the choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides an objective comparison of two classical methods for synthesizing substituted indoles: the Fischer indole synthesis and the Bischler-Möhlau indole synthesis, supported by experimental data and detailed protocols.
At a Glance: Fischer vs. Bischler-Möhlau
| Feature | Fischer Indole Synthesis | Bischler-Möhlau Indole Synthesis |
| Starting Materials | Phenylhydrazines and aldehydes or ketones.[1][2] | α-Halo- or α-hydroxy-ketones and excess anilines.[3] |
| Catalyst | Brønsted or Lewis acids (e.g., ZnCl₂, PPA, H₂SO₄).[1][2] | Often requires no catalyst, but can be promoted by the aniline (B41778) hydrohalide salt.[4] |
| Reaction Conditions | Typically harsh acidic conditions and elevated temperatures.[1][5] | Harsh conditions, often requiring high temperatures (reflux).[3] Milder, microwave-assisted methods have been developed.[1] |
| Typical Yields | Generally moderate to good, but can be variable.[1][5] | Historically low and inconsistent, though modern variations show improvement.[1][3][6] |
| Scope & Limitations | Broad scope, but the carbonyl compound must have at least two α-hydrogens. Does not work well for the synthesis of the parent indole from acetaldehyde.[7] Regioselectivity can be an issue with unsymmetrical ketones. | Primarily yields 2-arylindoles. The reaction can be complex with unpredictable regiochemistry and low yields.[6] |
| Byproducts | Ammonia is eliminated during the reaction.[2] | Aniline hydrohalide is a common byproduct. |
Delving into the Mechanisms
The Fischer indole synthesis proceeds through the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) and a carbonyl compound. The key step is a[1][1]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
p-Tolylhydrazine hydrochloride in Fischer synthesis versus Reissert indole synthesis
For researchers, scientists, and professionals in drug development, the indole (B1671886) scaffold is a privileged structure due to its prevalence in pharmaceuticals and biologically active natural products. The efficient synthesis of substituted indoles is therefore a critical task in medicinal chemistry. This guide provides an objective comparison between two classical methods for indole synthesis: the Fischer indole synthesis, which frequently employs reagents like p-tolylhydrazine hydrochloride, and the Reissert indole synthesis. This comparison is supported by experimental data and detailed protocols to inform the selection of the most appropriate method for a given synthetic challenge.
A key distinction to establish is the role of this compound. It is a cornerstone reagent in the Fischer indole synthesis, serving as the source of the nitrogen atom and part of the benzene (B151609) ring of the final indole.[1] In contrast, the Reissert indole synthesis does not utilize arylhydrazines; it begins with an ortho-nitrotoluene derivative.[2][3] Therefore, a direct comparison of the performance of this compound across both methods is not feasible. Instead, this guide will compare the two syntheses in their entirety.
Comparison of Synthetic Parameters
The choice between the Fischer and Reissert syntheses depends on the desired substitution pattern on the indole ring and the availability of starting materials. The following table summarizes the key differences between the two methods.
| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis |
| Starting Materials | Arylhydrazines (e.g., this compound) and an aldehyde or ketone.[4][5] | o-Nitrotoluenes and diethyl oxalate (B1200264).[2][3] |
| Key Reagents | Acid catalyst (Brønsted or Lewis acids like HCl, H₂SO₄, ZnCl₂, PPA).[5][6] | Base (e.g., sodium ethoxide, potassium ethoxide) for initial condensation; reducing agent (e.g., Zn in acetic acid, Fe/AcOH) for cyclization.[2][7] |
| General Reaction | One-pot or two-step reaction involving formation of a hydrazone followed by acid-catalyzed cyclization.[8] | Two-step process: base-catalyzed condensation followed by reductive cyclization.[3] |
| Substitution Pattern | Flexible substitution on the benzene ring (from the arylhydrazine) and at positions 2 and 3 (from the carbonyl compound). Does not typically produce indoles substituted at the 2-position with a carboxylic acid. | Primarily yields indole-2-carboxylic acids, which can be subsequently decarboxylated.[2][7] Substitution on the benzene ring is determined by the starting o-nitrotoluene. |
| Key Intermediates | Arylhydrazone, ene-hydrazine.[5] | Ethyl o-nitrophenylpyruvate.[3] |
Reaction Mechanisms and Workflows
The fundamental difference between the two syntheses lies in their reaction mechanisms, which dictate the types of indoles that can be produced.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust reaction that forms an indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[5][9] The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. A[1][1]-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the aromatic indole product.[5]
Caption: Workflow of the Fischer Indole Synthesis.
Reissert Indole Synthesis
The Reissert indole synthesis builds the indole ring from an o-nitrotoluene and diethyl oxalate.[3] The first step is a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate.[2] This intermediate then undergoes a reductive cyclization, where the nitro group is reduced to an amine, which subsequently attacks the adjacent ketone to form the indole ring, typically as an indole-2-carboxylic acid.[3][7]
Caption: Workflow of the Reissert Indole Synthesis.
Experimental Protocols
The following are representative experimental protocols for the Fischer and Reissert indole syntheses.
Protocol 1: Fischer Indole Synthesis of 2,3,3,5-Tetramethylindolenine[4][9]
This protocol details the synthesis of an indolenine, a common outcome of the Fischer synthesis, using this compound.
Materials:
-
This compound (0.25 g, 1.62 mmol)
-
Isopropyl methyl ketone (0.14 g, 1.62 mmol)
-
Glacial acetic acid (2 g, 0.03 mol)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Water
-
Chloroform (B151607) (CDCl₃)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A mixture of this compound (1.62 mmol) and isopropyl methyl ketone (1.62 mmol) is prepared in glacial acetic acid (0.03 mol).
-
The mixture is stirred and refluxed for 2.25 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is neutralized with a 1 M NaOH solution.
-
The neutralized mixture is diluted with water (100 mL) and extracted with chloroform (3 x 100 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed by evaporation.
-
The resulting residue is purified by passing it through a short silica (B1680970) gel column to yield the final product.
In a similar reported procedure, the reaction of this compound with 2-methylcyclohexanone (B44802) in glacial acetic acid at room temperature for 3 hours yielded 4a,6-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole in 85% yield.[10]
Protocol 2: General Reissert Indole Synthesis[2][3]
This protocol provides a general outline for the two main steps of the Reissert synthesis.
Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate
-
A solution of sodium ethoxide is prepared in absolute ethanol. Potassium ethoxide has been noted to sometimes provide better results.[3]
-
The o-nitrotoluene derivative is added to the ethoxide solution.
-
Diethyl oxalate is added dropwise to the mixture, which is typically cooled.
-
The reaction is stirred for a specified period, after which it is worked up, often by pouring into water and acidifying, to yield the ethyl o-nitrophenylpyruvate.
Step 2: Reductive Cyclization
-
The ethyl o-nitrophenylpyruvate intermediate is dissolved in a suitable solvent, such as acetic acid or ethanol.
-
A reducing agent, classically zinc dust in acetic acid, is added portion-wise.[3][11] Other reducing systems like Fe/AcOH or catalytic hydrogenation can also be used.[7][12]
-
The reaction mixture is heated or stirred at room temperature until the reduction and cyclization are complete.
-
The reaction is filtered to remove the metal residues, and the product, indole-2-carboxylic acid, is isolated from the filtrate.
-
If the unsubstituted indole is desired, the indole-2-carboxylic acid can be decarboxylated by heating.[2]
Conclusion
Both the Fischer and Reissert syntheses are powerful and historic methods for constructing the indole nucleus. The Fischer indole synthesis offers great versatility in accessing a wide range of substituted indoles, with the substitution pattern dictated by the choice of the arylhydrazine and the carbonyl partner. This compound is a prime example of a readily available starting material for this synthesis. The Reissert indole synthesis, while not utilizing arylhydrazines, provides a reliable route to indole-2-carboxylic acids from o-nitrotoluenes. The choice between these two methods will ultimately be guided by the specific synthetic target and the commercial availability of the necessary precursors.
References
- 1. This compound | 637-60-5 | Benchchem [benchchem.com]
- 2. Reissert_indole_synthesis [chemeurope.com]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. akjournals.com [akjournals.com]
A Comparative Guide to Analytical Methods for Confirming the Purity of Indoles Synthesized from p-Tolylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, establishing the purity of synthesized indoles is a critical step. The Fischer indole (B1671886) synthesis, a common method for preparing indoles from starting materials like p-tolylhydrazine hydrochloride, can result in various impurities, including unreacted starting materials, isomeric byproducts, and degradation products.[1] Therefore, robust analytical methods are essential to ensure the quality, safety, and efficacy of the final compound.[2] This guide provides a comparative overview of key analytical techniques for assessing the purity of indoles, complete with experimental protocols and data presentation.
Comparison of Analytical Techniques
A multi-faceted approach employing both chromatographic and spectroscopic techniques is often necessary for a comprehensive purity assessment of synthesized indoles.[3] High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity analysis, while Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Melting Point Analysis provide complementary information regarding volatile impurities, structural confirmation, and bulk purity.
| Analytical Technique | Information Provided | Strengths | Limitations | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity (% area), detection and quantification of non-volatile impurities.[2][3] | High sensitivity and resolution for a wide range of non-volatile and thermally labile compounds.[2] | Requires a chromophore for UV detection; potential for co-eluting impurities.[3] | ≥ 98%[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile impurities.[2] | High sensitivity and provides structural information of impurities through mass spectra. | Limited to thermally stable and volatile compounds; derivatization may be required for polar indoles.[4] | Dependent on the nature of the impurity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the desired indole, identification of residual solvents and major impurities.[3][5] | Provides detailed structural information and can quantify impurities with an internal standard.[5] | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.[6] | Confirms structure and absence of significant impurities. |
| Melting Point Analysis | Preliminary assessment of bulk purity. | Simple, rapid, and inexpensive.[7] | A sharp melting point is indicative of high purity, while impurities typically cause a depression and broadening of the melting range.[8][9] | A narrow range (e.g., 0.5-1.0°C) close to the literature value.[9] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for assessing the purity of synthetic indoles due to its high resolution and sensitivity.[2] Reversed-phase HPLC, which separates compounds based on hydrophobicity, is commonly employed.[2]
Protocol:
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.[2]
-
Column: A C18 column is typically used.[2]
-
Mobile Phase:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic indole sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., acetonitrile/water mixture) to achieve a concentration of ~1.0 mg/mL.[2]
-
-
Chromatographic Conditions:
-
Gradient Elution: A typical gradient might start with a low percentage of organic solvent (acetonitrile) and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm, as the indole ring has a strong chromophore.[2]
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Identify the main peak corresponding to the indole product.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the indole as the percentage of the main peak area relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It is particularly useful for detecting residual solvents and volatile byproducts from the synthesis.
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the indole sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a volatile solvent like methanol (B129727) to a concentration of ~1.0 mg/mL.[2]
-
Transfer the solution to a GC vial.[2]
-
-
GC-MS Conditions:
-
Data Analysis:
-
Identify the main indole peak based on its retention time and mass spectrum.
-
Search the chromatogram for peaks corresponding to potential impurities.
-
Compare the mass spectra of impurity peaks with a spectral library (e.g., NIST) for tentative identification.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used to confirm the identity of the synthesized indole and identify major impurities.[3][5]
Protocol:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Sample Preparation:
-
Dissolve 5-10 mg of the indole sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
¹H NMR Experiment:
-
Acquire a proton NMR spectrum.
-
Analyze the chemical shifts, integration, and coupling patterns of the signals to confirm the expected structure of the indole.
-
Look for any unexpected signals that may indicate the presence of impurities. Residual starting materials or solvents will have characteristic peaks.
-
-
¹³C NMR Experiment:
-
Acquire a carbon-13 NMR spectrum.
-
Confirm the number and types of carbon atoms in the molecule.
-
-
Data Analysis:
-
Compare the obtained spectra with known spectra of the target indole or with predicted spectra.
-
The presence of unexpected peaks can indicate impurities, which may be identified by their characteristic chemical shifts.
-
Melting Point Analysis
Melting point analysis is a simple and rapid method to get a preliminary indication of the purity of a solid compound.[7] Pure crystalline compounds have a sharp melting point, whereas impure compounds melt over a wider range and at a lower temperature.[9]
Protocol:
-
Instrumentation: Melting point apparatus.
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
Place a small amount of the crystalline indole into a capillary tube and pack it down to a height of 2-3 mm.[12]
-
-
Measurement:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample rapidly to about 10-15 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[12]
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.
-
-
Data Analysis:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azooptics.com [azooptics.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. people.sabanciuniv.edu [people.sabanciuniv.edu]
A Comparative Guide to Spectroscopic Data of Indoles Derived from p-Tolylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for several indole (B1671886) derivatives synthesized from p-tolylhydrazine hydrochloride. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a valuable resource for the identification and characterization of these important heterocyclic compounds. Detailed experimental protocols for their synthesis via the Fischer indole synthesis are also provided, alongside a brief comparison with alternative synthetic methodologies.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for three indole derivatives synthesized from this compound and different carbonyl compounds: 5-methylindole (B121678) (from acetone), 2,5-dimethylindole (from methyl ethyl ketone), and 6-methyl-1,2,3,4-tetrahydrocarbazole (from cyclohexanone).
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | H-2 | H-3 | H-4 | H-6 | H-7 | Other Protons |
| 5-Methylindole | 7.17 (m) | 6.47 (m) | 7.43 (s) | 7.02 (d, J=8.5 Hz) | 7.28 (d, J=8.5 Hz) | 8.05 (br s, N-H), 2.45 (s, 5-CH₃) |
| 2,5-Dimethylindole | - | 6.15 (s) | 7.30 (s) | 6.89 (d, J=8.2 Hz) | 7.15 (d, J=8.2 Hz) | 7.65 (br s, N-H), 2.41 (s, 5-CH₃), 2.38 (s, 2-CH₃) |
| 6-Methyl-1,2,3,4-tetrahydrocarbazole | - | - | 7.22 (s) | - | 7.11 (d, J=8.4 Hz) & 7.00 (dd, J=8.4, 1.2 Hz) | 7.70 (br s, N-H), 2.79-2.64 (m, 1-H₂, 4-H₂), 2.44 (s, 6-CH₃), 1.90-1.85 (m, 2-H₂, 3-H₂)[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Carbons |
| 5-Methylindole | 124.2 | 101.6 | 128.8 | 120.1 | 128.7 | 123.4 | 110.6 | 133.8 | 21.3 (5-CH₃)[2] |
| 2,5-Dimethylindole | 135.2 | 100.1 | 128.7 | 119.8 | 128.5 | 123.5 | 109.9 | 134.3 | 21.4 (5-CH₃), 13.5 (2-CH₃) |
| 6-Methyl-1,2,3,4-tetrahydrocarbazole | 111.2 | 113.6 | 128.9 | 108.9 | 123.6 | 130.1 | 118.1 | 133.4 | 23.2, 23.1, 22.8, 21.0 (C-1, C-2, C-3, C-4), 21.3 (6-CH₃)[1] |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C-H Aromatic Stretch | C=C Aromatic Stretch | C-H Aliphatic Stretch |
| 5-Methylindole | ~3410 | ~3050 | ~1620, 1470 | ~2920 |
| 2,5-Dimethylindole | ~3400 | ~3040 | ~1615, 1460 | ~2915 |
| 6-Methyl-1,2,3,4-tetrahydrocarbazole | ~3401 | ~3050 | ~1610, 1480 | ~2927, 2854[1] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 5-Methylindole | 131 | 130, 103, 77[3] |
| 2,5-Dimethylindole | 145 | 144, 130, 115 |
| 6-Methyl-1,2,3,4-tetrahydrocarbazole | 185 | 184, 170, 156 |
Experimental Protocols: Fischer Indole Synthesis
The following protocols detail the synthesis of the aforementioned indole derivatives from this compound.
Synthesis of 5-Methylindole
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (B145695). Add acetone (B3395972) (1.1 eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Indolization: To the reaction mixture, add a larger quantity of glacial acetic acid to act as both solvent and catalyst. Heat the mixture to reflux (approximately 118°C) for 2-4 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into cold water to precipitate the crude product. Filter the solid, wash with water, and dry. The crude 5-methylindole can be purified by recrystallization from ethanol/water or by column chromatography on silica (B1680970) gel.
Synthesis of 2,5-Dimethylindole
-
Hydrazone Formation: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add methyl ethyl ketone (1.1 eq).
-
Indolization: Add a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in ethanol. Heat the reaction mixture, typically to reflux, for several hours until the starting material is consumed as indicated by TLC.
-
Work-up and Purification: Carefully pour the cooled reaction mixture onto ice-water. Neutralize the solution with a base (e.g., NaOH solution). The precipitated crude product is collected by filtration, washed with water, and dried. Purification is achieved through recrystallization or column chromatography.
Synthesis of 6-Methyl-1,2,3,4-tetrahydrocarbazole
-
Reaction Setup: In a flask equipped with a reflux condenser, combine this compound (1.0 eq) and cyclohexanone (B45756) (1.1 eq) in glacial acetic acid.[4]
-
Cyclization: Heat the mixture to reflux and maintain this temperature for 2-3 hours. The reaction progress can be monitored by TLC.[4]
-
Isolation and Purification: After the reaction is complete, allow the mixture to cool. Pour it into a beaker of ice water, which should induce the precipitation of the crude product. Collect the solid by filtration, wash thoroughly with water to remove any remaining acid, and then dry. The crude 6-methyl-1,2,3,4-tetrahydrocarbazole can be purified by recrystallization from a suitable solvent like ethanol.[4]
Fischer Indole Synthesis Workflow
The Fischer indole synthesis is a versatile and widely used method for the synthesis of indoles. The general workflow, starting from this compound, is depicted below.
Comparison with Alternative Synthesis Methods
While the Fischer indole synthesis is a cornerstone of indole chemistry, several other named reactions provide alternative routes to these heterocycles.
-
Bischler-Mohlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an arylamine.[5] It is particularly useful for the synthesis of 2-arylindoles. However, the reaction conditions are often harsh, requiring high temperatures.[5]
-
Madelung Synthesis: The Madelung synthesis is an intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base.[6] This method is effective for preparing indoles that may be difficult to access via electrophilic substitution, but the required vigorous reaction conditions can limit its applicability to sensitive substrates.[6]
-
Nenitzescu Indole Synthesis: This reaction produces 5-hydroxyindole (B134679) derivatives from the condensation of a benzoquinone with a β-amino-crotonic ester.[7] It is a powerful method for accessing this specific class of indoles, which are precursors to many biologically active molecules.[7]
In comparison, the Fischer indole synthesis offers a more general and often milder route to a wide variety of substituted indoles, starting from readily available phenylhydrazines and carbonyl compounds. The choice of synthesis method ultimately depends on the desired substitution pattern of the target indole and the stability of the functional groups present in the starting materials.
References
- 1. rsc.org [rsc.org]
- 2. 5-Methylindole(614-96-0) 13C NMR spectrum [chemicalbook.com]
- 3. 1H-Indole, 5-methyl- [webbook.nist.gov]
- 4. wjarr.com [wjarr.com]
- 5. 5-Methylindole(614-96-0) IR Spectrum [m.chemicalbook.com]
- 6. 2,5-Dimethyl-1H-indole | C10H11N | CID 70965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
A Comparative Analysis of Substituted Phenylhydrazines in Fischer Indole Synthesis: Impact on Reaction Yields
The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a widely utilized method for the preparation of the indole scaffold, a privileged structure in numerous natural products and pharmaceuticals. This acid-catalyzed reaction, which proceeds via the cyclization of a phenylhydrazone formed from a substituted phenylhydrazine (B124118) and a carbonyl compound, is significantly influenced by the electronic nature and position of substituents on the phenylhydrazine ring. This guide provides a comparative overview of the yields obtained using various substituted phenylhydrazines, supported by experimental data, to aid researchers in selecting the optimal starting materials for their synthetic targets.
The Decisive Role of Phenylhydrazine Substituents
The electronic properties of the substituents on the phenylhydrazine ring play a critical role in the rate-determining step of the Fischer indole synthesis, the[1][1]-sigmatropic rearrangement. Electron-donating groups (EDGs) generally enhance the reaction rate and yield, while electron-withdrawing groups (EWGs) tend to have the opposite effect.
Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups increase the electron density of the aromatic ring. This increased nucleophilicity facilitates the key[1][1]-sigmatropic rearrangement, often leading to higher yields and milder reaction conditions.
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the phenyl ring, making the rearrangement more difficult. Consequently, reactions with these substituted phenylhydrazines often necessitate stronger acids, higher temperatures, and longer reaction times, and typically result in lower yields.
Quantitative Yield Comparison
The following table summarizes the reported yields for the Fischer indole synthesis using a variety of substituted phenylhydrazines. It is important to note that the reaction conditions, including the carbonyl partner, catalyst, solvent, and temperature, can significantly impact the outcome. Therefore, this table serves as a comparative guide, with the understanding that optimization may be required for specific substrate combinations.
| Phenylhydrazine Substituent | Position | Carbonyl Compound | Catalyst/Solvent | Temperature | Yield (%) | Reference |
| Unsubstituted | - | Acetophenone | ZnCl₂ / Acetic Acid | 180°C | 86 | BenchChem |
| Methyl (-CH₃) | p-tolyl | Isopropyl methyl ketone | Acetic Acid | Reflux | 87 | [2] |
| Methyl (-CH₃) | o,m-tolyl | Isopropyl methyl ketone | Acetic Acid | Room Temp. | High | [3] |
| Methyl (-CH₃) | p-tolyl | 2-Methylcyclohexanone | Acetic Acid | - | 85 | [1] |
| Methoxy (-OCH₃) | o-methoxy | Ethyl pyruvate | HCl / EtOH | - | Poor (normal product) | [4] |
| Chloro (-Cl) | p-chloro | 1,2-Cyclohexanedione | - | - | 54 | BenchChem |
| Nitro (-NO₂) | p-nitro | Isopropyl methyl ketone | Acetic Acid | Reflux | 10 | [3] |
| Nitro (-NO₂) | p-nitro | Isopropyl methyl ketone | Acetic Acid / HCl | - | 30 | [3] |
| Nitro (-NO₂) | o-nitro | 2-Methylcyclohexanone | Acetic Acid | Reflux | 51 | [3] |
Note: "High" yield for o,m-tolylhydrazine indicates a successful reaction with good conversion as reported in the source, though a specific percentage was not provided.
Experimental Workflow and Signaling Pathways
To visually represent the processes involved in the Fischer indole synthesis, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocol
The following is a general procedure for the Fischer indole synthesis. The specific catalyst, solvent, temperature, and reaction time should be optimized for each set of reactants.
Materials:
-
Substituted phenylhydrazine (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
-
Solvent (e.g., ethanol, acetic acid, toluene, or neat)
-
Apparatus for heating and reflux
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine the substituted phenylhydrazine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent and the acid catalyst. The reaction can sometimes be performed neat (without solvent).
-
Reaction: Heat the mixture to the desired temperature (often reflux) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from minutes to several hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution).
-
Extraction: Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
This guide provides a foundational understanding of how substituents on the phenylhydrazine ring influence the yield of the Fischer indole synthesis. For researchers and drug development professionals, a careful consideration of these electronic effects is paramount for the efficient and successful synthesis of target indole derivatives.
References
Navigating the Synthesis of 5-Methylindoles: A Comparative Guide to the Fischer Indole Synthesis and Modern Alternatives
For researchers, scientists, and drug development professionals, the synthesis of the indole (B1671886) scaffold remains a critical endeavor in medicinal chemistry. Among the classical methods, the Fischer indole synthesis has long been a workhorse. However, its application with substituted hydrazines, such as p-tolylhydrazine hydrochloride for the preparation of 5-methylindoles, is not without limitations. This guide provides an objective comparison of the Fischer indole synthesis with modern alternatives, including the Larock, Bischler-Möhlau, and Buchwald-Hartwig methodologies, supported by experimental data and detailed protocols to inform synthetic strategy.
The Fischer Indole Synthesis: A Classic Route with Caveats
The Fischer indole synthesis, a reaction dating back to 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a phenylhydrazine (B124118) and a ketone or aldehyde.[1] When employing this compound, the resulting product is a 5-methyl-substituted indole. While this method is widely used, its efficiency can be hampered by several factors, particularly when dealing with substituted hydrazines.
One significant limitation is the potential for side reactions. The presence of an electron-donating group, such as the methyl group in p-tolylhydrazine, can influence the reaction pathway. While often leading to high yields of the desired indole, it can also promote N-N bond cleavage, leading to undesired byproducts.[2] Furthermore, the use of unsymmetrical ketones can lead to issues with regioselectivity, yielding a mixture of isomeric indoles.[3] The harsh acidic conditions and high temperatures often required can also be incompatible with sensitive functional groups.[4]
Despite these limitations, the Fischer indole synthesis can be highly effective under optimized conditions. For instance, the reaction of this compound with 2-methylcyclohexanone (B44802) in glacial acetic acid has been reported to produce 4a,6-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole in 85% yield, a product structurally related to 5-methylindoles.[2]
Modern Alternatives: Expanding the Synthetic Toolbox
To overcome the limitations of the Fischer indole synthesis, several modern methods have been developed, offering milder reaction conditions, greater functional group tolerance, and improved regioselectivity.
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole ring from an o-haloaniline and a disubstituted alkyne.[5] This method offers high regioselectivity, with the bulkier substituent of the alkyne typically ending up at the 2-position of the indole.[6] However, a limitation arises when the alkyne substituents have similar steric bulk, which can lead to poor selectivity.[6] The reaction is also sensitive to steric hindrance on the aniline (B41778) substrate.[7]
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-bromoacetophenone with an excess of an aniline to form a 2-aryl-indole.[4] While it provides a route to a different class of substituted indoles, it is a relevant comparison for indole synthesis in general. Historically, this method has been plagued by harsh reaction conditions and low yields.[8] However, modern modifications, such as the use of microwave irradiation, have led to significant improvements in efficiency.[9] A notable drawback is that the reaction can produce a mixture of regioisomers, and the outcome is highly dependent on the specific substrates and reaction conditions.[8]
The Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a versatile, albeit indirect, route to indoles. This approach typically involves the N-arylation of an amine with an aryl halide, followed by a subsequent cyclization step to form the indole ring. While not a direct indole synthesis method, it provides a powerful tool for constructing the core aniline or amino-aryl precursor to an indole synthesis. The primary limitations of the Buchwald-Hartwig amination include the cost of the palladium catalyst and ligands, and the sensitivity of the reaction to certain functional groups.[10] For instance, the presence of groups like esters and nitro groups can be incompatible with the strong bases often employed.[10]
Quantitative Comparison of Indole Synthesis Methods
The following table summarizes the reported yields for the synthesis of 5-methyl-substituted indoles or structurally related compounds using the Fischer indole synthesis and its alternatives. It is important to note that a direct comparison for the exact same 5-methylindole (B121678) product is often not available in the literature, hence the inclusion of closely related structures.
| Synthesis Method | Starting Materials | Product | Yield (%) | Reference |
| Fischer Indole Synthesis | This compound, 2-Methylcyclohexanone | 4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | 85 | [2] |
| Fischer Indole Synthesis | This compound, Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | High Yield | [11] |
| Larock Indole Synthesis | N-Benzyl-4-methoxy-2-iodoaniline, Silyl alkyne | Indole-2-silanol | 62 | [6] |
| Bischler-Möhlau Synthesis | 2-Aminophenoxathiin, α-Halo ketone | 2-Phenylpyrrolo[2,3-b]phenoxathiine | 70 | |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | 2-Phenylindole | 71 | [9] |
Experimental Protocols
Detailed experimental procedures for each of the discussed indole synthesis methods are provided below.
Fischer Indole Synthesis: Synthesis of 2,3,3,5-Tetramethylindolenine[11]
-
Reaction Setup: To a round-bottom flask, add this compound (0.25 g, 1.62 mmol), isopropyl methyl ketone (0.14 g, 1.62 mmol), and glacial acetic acid (2 g, 0.03 mol).
-
Reaction: Reflux the mixture with stirring for 2.25 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and neutralize with 1 M NaOH. Dilute with water (100 mL) and extract with CDCl₃ (3 x 100 mL).
-
Purification: Dry the combined organic layers over Na₂SO₄, evaporate the solvent, and purify the residue by column chromatography on silica (B1680970) gel.
Larock Indole Synthesis: General Procedure[6]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the o-iodoaniline (1.0 equiv), palladium(II) acetate (B1210297) (0.02-0.05 equiv), the desired phosphine (B1218219) ligand (if required), and a base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv).
-
Reagent Addition: Add a suitable solvent (e.g., DMF, toluene, or dioxane) followed by the alkyne (1.1-2.0 equiv).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir for the specified time (usually 12-24 hours).
-
Work-up and Purification: After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash chromatography.
Bischler-Möhlau Indole Synthesis (Microwave-Assisted)[9]
-
Preparation of Phenacylaniline: React the desired aniline with a phenacyl bromide in the presence of a mild base to form the corresponding N-phenacylaniline.
-
Cyclization: Mix the N-phenacylaniline with anilinium bromide and a few drops of dimethylformamide.
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at 540 W for approximately 1 minute.
-
Purification: After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.
Buchwald-Hartwig Amination: General Procedure[12]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₃PO₄).
-
Reagent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (can range from hours to a day).
-
Work-up and Purification: After cooling, quench the reaction, extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
To better understand the relationships between the starting materials and products in these synthetic methods, the following diagrams illustrate the core transformations.
Caption: Fischer Indole Synthesis Workflow.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of p-Tolylhydrazine Hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. p-Tolylhydrazine hydrochloride, a common reagent, requires careful disposal due to its hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal, aligning with best practices for laboratory safety and chemical handling.
Hazard Profile of this compound
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing cancer[1]. Therefore, strict adherence to safety protocols during handling and disposal is crucial.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed[1]. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation[1]. |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation[1]. |
| Carcinogenicity | Category 2: Suspected of causing cancer[1]. |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation[1]. |
Personal Protective Equipment (PPE) for Handling and Disposal
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:
-
Hand Protection: Impervious gloves.
-
Eye Protection: Safety goggles and, if necessary, a face shield.
-
Body Protection: Impervious protective clothing and boots, as the situation requires.
-
Respiratory Protection: A dust respirator or a self-contained breathing apparatus (SCBA) may be necessary, especially in poorly ventilated areas or when dealing with spills.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to use a licensed and approved hazardous waste disposal company. For small spills or residual amounts, chemical neutralization may be an option, but this should only be performed by trained personnel in a controlled environment.
Method 1: Professional Hazardous Waste Disposal (Recommended)
-
Collection and Storage:
-
Carefully collect the waste this compound, including any contaminated materials such as absorbent pads or personal protective equipment.
-
Place the waste in a suitable, clearly labeled, and sealed container. The container should be compatible with the chemical and approved for hazardous waste storage.
-
Store the sealed container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as bases and strong oxidizing agents[1].
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
Follow all local, state, and federal regulations for the documentation and transportation of hazardous waste. The disposal must be carried out at an approved waste disposal plant[1][2][3].
-
Method 2: Chemical Treatment (For small quantities by trained personnel)
Hydrazine (B178648) and its derivatives can be chemically treated to render them less hazardous. This process should only be undertaken by personnel with a thorough understanding of the chemical reactions involved and in a controlled laboratory setting, typically within a chemical fume hood.
-
Dilution:
-
For small spills or residues, carefully dilute the this compound with a large amount of water.
-
-
Oxidation:
-
Slowly add a dilute solution of an oxidizing agent, such as sodium hypochlorite (B82951) or calcium hypochlorite (typically a 5% solution), to the diluted hydrazine solution while stirring continuously[4][5]. Hydrogen peroxide can also be used[6]. The reaction can be exothermic, so the addition should be slow and the temperature monitored.
-
The goal is to completely oxidize the hydrazine derivative to nitrogen gas and water[4].
-
-
Verification:
-
After the reaction is complete, it is essential to test the solution to ensure that all the hydrazine has been neutralized. This can be done using test strips or other analytical methods.
-
-
Final Disposal:
-
Once confirmed to be free of hydrazine, the resulting solution can typically be neutralized and disposed of down the drain with copious amounts of water, in accordance with local regulations. However, it is crucial to verify that this is permissible by your institution and local wastewater treatment authority.
-
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
Important Considerations:
-
Regulatory Compliance: Always adhere to the specific hazardous waste regulations of your institution, as well as local, state, and federal laws.
-
Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and excessive heat[1].
-
Spill Response: In case of a spill, evacuate the area, prevent the spread of dust, and follow your institution's established spill cleanup procedures. Sweep up the material and place it into a suitable container for disposal[1]. Do not empty into drains[1].
By following these guidelines, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information on the chemicals you are working with.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 637-60-5 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound | 637-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




